BRD0639
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(4-chloro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridin-2-ylethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4S/c1-14-6-7-18(26-21(29)15(2)27-20(28)11-16(22)13-24-27)12-19(14)32(30,31)25-10-8-17-5-3-4-9-23-17/h3-7,9,11-13,15,25H,8,10H2,1-2H3,(H,26,29)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDCFRRDENJUJM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C=C(C=N2)Cl)S(=O)(=O)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)[C@H](C)N2C(=O)C=C(C=N2)Cl)S(=O)(=O)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD0639: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0639 is a pioneering, first-in-class small molecule inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5) through a novel mechanism. Unlike traditional catalytic inhibitors, this compound functions as a PRMT5 binding motif (PBM)-competitive agent, disrupting the crucial interaction between PRMT5 and its substrate adaptor proteins (SAPs). This disruption ultimately leads to a reduction in substrate methylation. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and the experimental validation of its activity.
Core Mechanism of Action
This compound exerts its inhibitory effect by preventing the binding of substrate adaptor proteins, such as RIOK1 and pICln, to PRMT5.[1][2][3] This is significant because the interaction with SAPs is essential for PRMT5 to recognize and methylate many of its substrates, including components of the spliceosome and histone proteins.[1][2]
The core of this compound's mechanism lies in its ability to covalently bind to a specific cysteine residue, Cys278, on the surface of PRMT5.[1][2][4] This binding occurs at the PBM binding site, a region distal to the enzyme's catalytic pocket.[1][2][4] By occupying this site, this compound physically obstructs the binding of SAPs, thereby inhibiting the methylation of a specific subset of PRMT5 substrates.[5] This targeted approach offers the potential for a more nuanced therapeutic effect compared to broad catalytic inhibition of PRMT5.[5]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various cellular contexts. The following table summarizes the key in vitro and in-cell efficacy data.
| Assay Type | Cell Type/Condition | Parameter | Value | Reference |
| PRMT5-RIOK1 Interaction Assay | Permeabilized Cells | IC50 | 7.5 µM | [5][6][7] |
| PRMT5-RIOK1 Interaction Assay | Living Cells | IC50 | 16 µM | [5][6][7] |
| Fluorescence Polarization (FP) Assay | In vitro | IC50 (40 min) | 13.8 µM | [4][5] |
| Glutathione (GSH) Reactivity | In vitro | T½ | 916 min | [4][5] |
Signaling Pathway
This compound disrupts the canonical PRMT5 signaling pathway by preventing the formation of the functional PRMT5-SAP complex. This interruption leads to a downstream reduction in symmetric dimethylarginine (SDMA) levels on target proteins.
Caption: Mechanism of this compound Action.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these assays are detailed below.
Fluorescence Polarization (FP) Competition Assay
This in vitro assay is used to measure the ability of a compound to disrupt the interaction between two binding partners.
-
Objective: To quantify the potency of this compound in disrupting the PRMT5-PBM peptide interaction.
-
Protocol:
-
A fluorophore-labeled peptide corresponding to the PRMT5 Binding Motif (PBM) of a substrate adaptor protein (e.g., RIOK1) is incubated with the purified PRMT5:WDR77 hetero-octameric complex.[4]
-
In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.
-
This compound is added at varying concentrations.
-
If this compound successfully competes with the PBM peptide for binding to PRMT5, the fluorescent peptide is displaced.[4]
-
The displaced, smaller peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
The IC50 value is determined by measuring the concentration of this compound required to reduce the fluorescence polarization signal by 50%.[4][5]
-
Caption: Fluorescence Polarization Assay Workflow.
NanoBiT Cellular Target Engagement Assay
This cell-based assay is used to measure the disruption of a protein-protein interaction in living cells.
-
Objective: To confirm that this compound can disrupt the PRMT5-RIOK1 interaction within a cellular environment.[5]
-
Protocol:
-
Cells are engineered to express PRMT5 and RIOK1 proteins tagged with complementary components of the NanoLuc luciferase (e.g., LgBiT and SmBiT).
-
When PRMT5 and RIOK1 interact, the NanoLuc components come into close proximity, reconstituting an active luciferase enzyme that generates a luminescent signal upon addition of a substrate.
-
The cells are treated with varying concentrations of this compound.[5]
-
If this compound disrupts the PRMT5-RIOK1 interaction, the NanoLuc components are separated, leading to a decrease in the luminescent signal.[5]
-
The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in luminescence. This assay can be performed in both permeabilized and intact cells to assess cell permeability.[5][6][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
BRD0639: A First-in-Class Covalent Chemical Probe for Interrogating PRMT5-Substrate Adaptor Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes and a validated therapeutic target in oncology, particularly in cancers with MTAP gene deletion.[1][2] While traditional drug discovery efforts have focused on the catalytic site of PRMT5, a novel approach targeting the interaction between PRMT5 and its substrate adaptor proteins (SAPs) offers a distinct mechanism of action. This document provides a comprehensive technical overview of BRD0639, a first-in-class chemical probe that covalently modifies PRMT5 to disrupt these crucial protein-protein interactions.[1][2] We present its biochemical and cellular activity, detailed experimental methodologies, and the signaling context of its target, PRMT5.
Introduction to this compound
This compound is a potent and selective chemical probe that provides a unique tool to investigate the biological consequences of inhibiting the PRMT5-SAP interface.[1][2] Unlike catalytic inhibitors that block the enzyme's methyltransferase activity directly, this compound acts as a PBM (PRMT5 Binding Motif)-competitive agent.[1][3] It selectively targets a surface on PRMT5 distal to the active site, which is responsible for recruiting substrates via adaptor proteins like pICln and RIOK1.[1][4][5]
The mechanism of action of this compound is covalent, forming a bond with Cysteine 278 (Cys278) on PRMT5.[1][2][4] This irreversible modification prevents the binding of SAPs, thereby inhibiting the methylation of a specific subset of PRMT5 substrates, such as those involved in spliceosome and histone complexes.[1][4][5] This targeted approach allows for the dissection of PBM-dependent versus PBM-independent PRMT5 functions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Parameter | Value (μM) | Reference |
| Fluorescence Polarization (FP) | PRMT5-RIOK1 PBM | IC₅₀ | 12 (precursor compound 1) | [1] |
| Surface Plasmon Resonance (SPR) | PRMT5-pICln | K_D_ | 32 nM (pICln binding to PRMT5) | [1][6] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value (μM) | Reference |
| PRMT5 Adduct Formation (LC-MS) | Expi293 (overexpressing HA-PRMT5:WDR77) | EC₅₀ | 3 | [7] |
| PRMT5-RIOK1 NanoBiT (permeabilized cells) | 293T (stably expressing SmBiT-PRMT5 and LgBiT-RIOK1) | IC₅₀ | 7.5 | [3][7] |
| PRMT5-RIOK1 NanoBiT (intact cells) | 293T (stably expressing SmBiT-PRMT5 and LgBiT-RIOK1) | IC₅₀ | 16 | [3][7] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental logic is crucial for understanding the application of this compound.
Caption: PRMT5 Signaling and this compound Inhibition.
Caption: this compound Discovery and Characterization Workflow.
Detailed Experimental Protocols
A critical component of a technical guide is the detailed methodology for key experiments.
Fluorescence Polarization (FP) Competition Assay
This assay is used to identify and characterize inhibitors of the PRMT5-PBM peptide interaction.[6]
-
Objective: To measure the ability of a compound to disrupt the interaction between a fluorescently labeled RIOK1 PBM peptide and the purified PRMT5:WDR77 complex.
-
Materials:
-
Purified PRMT5:WDR77 hetero-octameric complex.
-
Fluorophore-labeled RIOK1 PBM peptide.
-
Assay buffer (e.g., PBS).
-
Test compounds (e.g., this compound).
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the PRMT5:WDR77 complex and the fluorescently labeled RIOK1 PBM peptide in the assay buffer.
-
Dispense the protein-peptide mixture into the wells of a 384-well microplate.
-
Add test compounds at varying concentrations to the wells. Include appropriate controls (e.g., DMSO for no inhibition, and a known inhibitor if available).
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) Assay
SPR is employed to measure the binding kinetics and affinity between PRMT5 and its binding partners.
-
Objective: To determine the binding affinity (K_D_) of pICln to PRMT5 and to confirm that this compound blocks this interaction.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified PRMT5:WDR77 complex.
-
Purified full-length pICln.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
-
-
Procedure:
-
Immobilize the PRMT5:WDR77 complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
To test for inhibition, pre-incubate the immobilized PRMT5 with this compound or DMSO (as a control).
-
Inject varying concentrations of full-length pICln over the chip surface and monitor the change in the SPR signal (response units, RU).
-
Regenerate the chip surface between injections using a suitable regeneration buffer.
-
Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (k_a_), dissociation (k_d_), and equilibrium dissociation (K_D_) constants.
-
Cellular Target Engagement: NanoBiT Assay
The NanoBiT assay is a bioluminescence-based method to quantify protein-protein interactions in live cells.[7]
-
Objective: To measure the disruption of the PRMT5-RIOK1 complex by this compound in both permeabilized and intact cells.
-
Materials:
-
293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1 fusion proteins.
-
Cell culture medium and reagents.
-
This compound and control compounds.
-
Nano-Glo® Live Cell Reagent.
-
Luminometer.
-
-
Procedure for Intact Cells:
-
Plate the stable 293T cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a control compound for a specified time (e.g., 40 minutes).
-
Add the Nano-Glo® Live Cell Reagent to each well.
-
Measure the luminescence using a plate reader.
-
Normalize the data to vehicle-treated cells and plot the results to determine the IC₅₀.
-
-
Procedure for Permeabilized Cells:
-
Follow the same initial steps as for intact cells.
-
After compound treatment, permeabilize the cells using a digitonin-based buffer.
-
Add the Nano-Glo® substrate.
-
Measure luminescence and calculate the IC₅₀ as described above.
-
Cellular Adduct Formation by LC-MS
This mass spectrometry-based method confirms the covalent engagement of this compound with PRMT5 in a cellular context.[7]
-
Objective: To detect and quantify the formation of the this compound-PRMT5 adduct in cells.
-
Materials:
-
Expi293 cells transiently overexpressing HA-tagged PRMT5:WDR77.
-
This compound.
-
Lysis buffer.
-
Anti-HA affinity resin.
-
LC-MS system.
-
-
Procedure:
-
Treat the transfected Expi293 cells with varying concentrations of this compound for a set time (e.g., 6 hours).
-
Harvest and lyse the cells.
-
Isolate the HA-tagged PRMT5 complex using anti-HA affinity resin.
-
Elute the protein complex and analyze it by LC-MS to detect the mass shift corresponding to the covalent adduction of this compound to PRMT5.
-
Quantify the percentage of modified PRMT5 at each compound concentration to determine the EC₅₀.
-
Conclusion
This compound is a pioneering chemical probe that enables the specific investigation of the PBM-dependent functions of PRMT5.[1][2] Its unique covalent mechanism of action, which disrupts the PRMT5-substrate adaptor protein interface, distinguishes it from traditional catalytic inhibitors.[1][4] The detailed protocols and summarized data in this guide provide researchers with the necessary information to effectively utilize this compound in their studies of PRMT5 biology and to explore novel therapeutic strategies targeting this crucial enzyme.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
BRD0639: A Technical Guide to the First-in-Class PRMT5 Substrate Adaptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular homeostasis and a compelling target in oncology. Its activity is intricately regulated by substrate adaptor proteins (SAPs) that guide it to specific cellular targets. BRD0639 has emerged as a first-in-class, covalent inhibitor that uniquely targets the interaction between PRMT5 and its substrate adaptors, offering a novel mechanistic approach to modulate PRMT5 activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visual representation of its role in the PRMT5 signaling pathway.
Introduction to PRMT5 and Substrate Adaptor Proteins
Protein Arginine Methyltransferase 5 (PRMT5) catalyzes the symmetric dimethylation of arginine residues on a multitude of protein substrates, playing a pivotal role in regulating essential cellular processes such as gene expression, mRNA splicing, and DNA damage response.[1][2] The substrate specificity of PRMT5 is largely determined by its interaction with various substrate adaptor proteins (SAPs), most notably RIO Kinase 1 (RIOK1) and pICln.[2][3] These adaptors share a conserved PRMT5 Binding Motif (PBM) that facilitates their binding to a site on PRMT5 distal to the catalytic domain.[2] This interaction is crucial for the methylation of specific substrates, including components of the spliceosome and histone complexes.[2][3]
This compound: Mechanism of Action
This compound is a potent and specific inhibitor of the PRMT5-substrate adaptor interaction.[1][2] Its mechanism of action is distinct from catalytic inhibitors that target the enzyme's active site.
Key Features of this compound's Mechanism:
-
PBM-Competitive Inhibition: this compound acts as a PRMT5 binding motif (PBM)-competitive inhibitor, directly competing with SAPs like RIOK1 and pICln for their binding site on PRMT5.[1][2]
-
Covalent Modification: The inhibitor features a halogenated pyridazinone group that forms a covalent bond with Cysteine 278 (Cys278) within the PBM binding site of PRMT5.[1][2] This irreversible binding leads to sustained inhibition.
-
Disruption of PRMT5-SAP Complexes: By occupying the PBM binding site, this compound effectively disrupts the formation of PRMT5-RIOK1 and PRMT5-pICln complexes.[1][2]
-
Selective Reduction of Substrate Methylation: Consequently, this compound leads to a reduction in the symmetric dimethylation of arginine (sDMA) on substrates that are dependent on these adaptors for their presentation to PRMT5.[1]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the PRMT5 signaling pathway and the specific point of intervention by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Description | Endpoint | Value | Reference |
| Fluorescence Polarization (FP) | Inhibition of the interaction between a fluorescently labeled RIOK1 PBM peptide and the PRMT5:WDR77 complex. | IC50 (40 min) | 13.8 µM | [2] |
| NanoBiT Assay (Permeabilized Cells) | Disruption of the PRMT5-RIOK1 protein-protein interaction in permeabilized 293T cells. | IC50 | 7.5 µM | [1] |
| NanoBiT Assay (Intact Cells) | Disruption of the PRMT5-RIOK1 protein-protein interaction in intact 293T cells. | IC50 | 16 µM | [1] |
| LC-MS Adduct Formation | Measurement of covalent adduct formation between this compound and PRMT5 in Expi293 cells. | EC50 (6 hours) | ~3 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These are generalized protocols that can be adapted for specific experimental conditions.
Fluorescence Polarization (FP) Assay for PRMT5-PBM Interaction
This assay measures the ability of this compound to inhibit the binding of a fluorescently labeled peptide derived from the RIOK1 PBM to the PRMT5:WDR77 complex.
Materials:
-
Purified PRMT5:WDR77 complex
-
Fluorescently labeled RIOK1 PBM peptide (e.g., with FITC or TAMRA)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT)
-
384-well, low-volume, black plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the PRMT5:WDR77 complex to a final concentration determined by prior titration experiments.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 40 minutes) at room temperature to allow for compound binding.
-
Add the fluorescently labeled RIOK1 PBM peptide to all wells at a final concentration typically at or below its Kd for PRMT5:WDR77.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
NanoBiT Assay for PRMT5-RIOK1 Interaction in Cells
This bioluminescence-based assay quantifies the disruption of the PRMT5-RIOK1 interaction in live or permeabilized cells.
Materials:
-
HEK293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1
-
This compound stock solution (in DMSO)
-
Opti-MEM or other suitable cell culture medium
-
Nano-Glo® Live Cell Assay Reagent (for intact cells) or Nano-Glo® Luciferase Assay Reagent (for permeabilized cells)
-
White, opaque 96-well plates
Procedure (for intact cells):
-
Seed the NanoBiT-expressing HEK293T cells in a white, opaque 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the this compound dilutions or DMSO.
-
Incubate the plate for the desired time (e.g., 40 minutes) at 37°C and 5% CO2.
-
Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Western Blot for Symmetric Dimethylarginine (sDMA) Levels
This protocol is for detecting changes in the levels of symmetrically dimethylated arginine on cellular proteins following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HCT116 MTAP-/-)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against symmetric dimethylarginine (anti-sDMA)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-sDMA primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Co-Immunoprecipitation (Co-IP) for PRMT5-RIOK1 Interaction
This method is used to confirm the disruption of the PRMT5-RIOK1 interaction in a cellular context.
Materials:
-
Cells co-expressing tagged versions of PRMT5 (e.g., HA-PRMT5) and RIOK1
-
This compound stock solution (in DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the tag on PRMT5 (e.g., anti-HA)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-PRMT5 and anti-RIOK1)
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-HA antibody to capture the PRMT5 complexes.
-
Add Protein A/G beads/resin to pull down the antibody-protein complexes.
-
Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads/resin.
-
Analyze the eluates by Western blotting, probing for both PRMT5 and RIOK1 to assess the amount of co-precipitated RIOK1.
LC-MS for Covalent Adduct Formation
This protocol outlines the detection and quantification of the covalent adduct formed between this compound and PRMT5 in cells.
Materials:
-
Expi293 cells transiently transfected with HA-tagged PRMT5:WDR77
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Anti-HA affinity resin
-
Wash buffers
-
Elution buffer
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Treat the transfected Expi293 cells with a dose range of this compound for a set time (e.g., 6 hours).
-
Harvest and lyse the cells.
-
Isolate the HA-tagged PRMT5:WDR77 complex using anti-HA affinity resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the PRMT5 complex.
-
Analyze the intact protein by LC-MS to detect the mass shift corresponding to the covalent adduction of this compound to PRMT5.
-
Quantify the percentage of adducted PRMT5 at each concentration to determine the EC50.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process as described by McKinney et al. (2021). A simplified schematic is provided below, and for a detailed, step-by-step protocol, readers are referred to the supplementary information of the primary publication.
Synthetic Scheme Overview: The synthesis generally involves the preparation of a substituted pyridazinone core, followed by coupling with a chiral propanoate derivative and subsequent amide bond formation with a sulfonamide-containing aniline.
Conclusion
This compound represents a significant advancement in the field of PRMT5 inhibition. Its unique mechanism of action, targeting the protein-substrate adaptor interface through covalent modification, provides a valuable tool for dissecting the specific biological roles of adaptor-mediated PRMT5 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring this novel class of PRMT5 inhibitors and their therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RioK1, a New Interactor of Protein Arginine Methyltransferase 5 (PRMT5), Competes with pICln for Binding and Modulates PRMT5 Complex Composition and Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Covalent Binding of BRD0639: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of BRD0639, a first-in-class covalent inhibitor that targets the protein arginine methyltransferase 5 (PRMT5). By forming a specific covalent bond, this compound allosterically inhibits the enzymatic activity of PRMT5, providing a valuable tool for studying its biological functions and a potential starting point for the development of novel therapeutics. This document details the covalent binding mechanism, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated cellular pathways and experimental workflows.
Covalent Binding Mechanism of this compound
This compound acts as a selective, covalent inhibitor of PRMT5.[1][2][3][4][5] Its mechanism of action is centered on the formation of a stable covalent bond with a specific cysteine residue within the PRMT5 protein.
Target Protein and Binding Site: The designated target of this compound is Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5] Mode of action studies have pinpointed that this compound covalently modifies Cysteine 278 (Cys278) of PRMT5.[1][2][3][4][5] This cysteine residue is located at the PRMT5-substrate adaptor protein (SAP) binding interface, a region distal to the enzyme's catalytic site.[1][3][4][5]
The "Warhead" and Reaction: The covalent interaction is facilitated by the halogenated pyridazinone moiety of this compound, which functions as the reactive "warhead".[1][2][3][4][5] The thiol group of Cys278 engages in a nucleophilic attack on this electrophilic group, leading to the formation of an irreversible covalent adduct.[6] This covalent modification of Cys278 physically obstructs the binding of substrate adaptor proteins.
Consequences of Covalent Binding: By binding to the PRMT5-PBM (PRMT5 Binding Motif) interface, this compound competitively inhibits the interaction between PRMT5 and its substrate adaptor proteins, such as pICln and RIOK1.[1][2][3][4][5][7] This disruption is critical because the association with SAPs is a prerequisite for the methylation of a subset of PRMT5 substrates, including components of the histone and spliceosome complexes.[1][3][4][5] Consequently, this compound treatment leads to a reduction in substrate methylation, thereby modulating downstream cellular processes.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing insights into its potency and reactivity.
| Parameter | Value | Cell Line/System | Description | Reference |
| FP IC50 (40 min) | 13.8 µM | Biochemical Assay | Potency in a fluorescence polarization assay measuring displacement of a fluorescently-labeled PBM peptide probe after a 40-minute incubation. | [1][2] |
| GSH T1/2 | 916 min | Biochemical Assay | Half-life in a glutathione (B108866) (GSH) stability assay, indicating low reactivity. | [1][2] |
| PRMT5-RIOK1 NanoBiT IC50 (Permeabilized Cells) | 7.5 µM | 293T Cells | Potency in disrupting the PRMT5-RIOK1 protein-protein interaction in permeabilized cells using the NanoBiT assay. | [2][8] |
| PRMT5-RIOK1 NanoBiT IC50 (Intact Cells) | 16 µM | 293T Cells | Potency in disrupting the PRMT5-RIOK1 protein-protein interaction in intact, living cells. | [2][8] |
| Apparent IC50 (vs. pICln) | 568 ± 284 nM | Biochemical Assay | Apparent inhibitory concentration against fluorescently labeled pICln after a 1 hour and 45-minute incubation. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol is designed to verify the covalent modification of PRMT5 by this compound and identify the specific residue involved.
-
Protein Incubation: Recombinant PRMT5:WDR77 complex is incubated with either DMSO (vehicle control) or this compound.
-
Sample Preparation: The protein samples are denatured, reduced, alkylated, and then subjected to proteolytic digestion (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[1] Samples with compound concentrations of 0.1, 1, and 10 μM are diluted with 100 μl, 300 μl, and 600 μl of water, respectively, before analysis.[1]
-
Data Analysis: The MS/MS data is analyzed to identify peptides. A mass shift corresponding to the addition of this compound on a specific peptide containing Cys278 confirms the covalent binding event. The analysis of both wild-type PRMT5 and a C278A mutant can be used to confirm the specificity of the modification.[1]
Fluorescence Polarization (FP) Competition Assay
This assay quantifies the ability of this compound to displace a fluorescently labeled peptide probe from PRMT5.
-
Reagents:
-
PRMT5:WDR77 complex
-
Fluorescently-labeled PBM (PRMT5 Binding Motif) peptide probe
-
This compound or other test compounds
-
Assay buffer
-
-
Assay Procedure:
-
A solution of the PRMT5:WDR77 complex and the fluorescent probe is prepared.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium or for a specified time in the case of covalent inhibitors.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe. Time-course FP analysis, where IC50 values are determined at different time intervals, can be used to demonstrate time-dependent, covalent inhibition.[1]
Surface Plasmon Resonance (SPR) Assay
SPR is employed to study the binding kinetics and irreversibility of the interaction between this compound and PRMT5.
-
Immobilization: PRMT5:WDR77 complex, pre-incubated with either DMSO or this compound, is immobilized on an SPR sensor chip.[1]
-
Analyte Injection: A solution containing a substrate adaptor protein (e.g., pICln) is injected over the chip surface.[1]
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is monitored in real-time.
-
Data Analysis: For the DMSO-treated protein, the binding of the analyte will result in a concentration-dependent response, allowing for the calculation of binding affinity (KD).[1] For the this compound-treated protein, a significantly reduced or non-existent binding response for the analyte is consistent with an irreversible, covalent modification of the binding site.[1]
NanoBiT® Protein-Protein Interaction Assay
This bioluminescence-based assay is used to measure the disruption of the PRMT5-RIOK1 interaction in live cells.
-
Cell Line Generation: A stable cell line (e.g., 293T) is created that co-expresses PRMT5 fused to one subunit of the NanoLuc® luciferase (e.g., SmBiT) and RIOK1 fused to the complementary subunit (e.g., LgBiT).[2]
-
Cell Treatment: These cells are treated with varying concentrations of this compound or a control compound.
-
Luminescence Measurement: The NanoLuc® substrate is added to the cells (either in permeabilized or intact cell format), and the resulting luminescence is measured.
-
Data Analysis: A decrease in luminescence indicates a disruption of the PRMT5-RIOK1 interaction. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the covalent binding of this compound.
Caption: Covalent modification of PRMT5 Cys278 by this compound.
Caption: Workflow for Mass Spectrometry-based identification of the covalent adduct.
Caption: Inhibition of the PRMT5 signaling pathway by this compound.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
BRD0639: A Novel Approach to Targeting MTAP-Deleted Cancers by Disrupting PRMT5 Substrate Adaptor Interactions
For Immediate Release
CAMBRIDGE, Mass. – In the ongoing pursuit of precision oncology therapeutics, a novel small molecule, BRD0639, has emerged as a promising agent for the treatment of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This in-depth guide provides a comprehensive overview of this compound, its mechanism of action, and its potential role in the clinical management of MTAP-deleted malignancies.
The Synthetic Lethal Relationship: MTAP Deletion and PRMT5 Dependency
Cancers with a deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, exhibit a unique vulnerability. The loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[1][2] MTA acts as an endogenous partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing and the regulation of gene expression. This partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of dependency, where the cancer cells become exquisitely sensitive to further PRMT5 inhibition, a concept known as synthetic lethality.[1]
This compound: A First-in-Class PRMT5-Substrate Adaptor Interaction Inhibitor
This compound represents a novel strategy for targeting PRMT5. Instead of inhibiting the catalytic activity of PRMT5 directly, this compound is a first-in-class, covalent inhibitor that disrupts the interaction between PRMT5 and its substrate adaptor proteins.[3] It achieves this by forming a covalent bond with cysteine 278 on the surface of PRMT5, at the binding site for the PRMT5-binding motif (PBM) present in its substrate adaptors.[3]
This unique mechanism of action offers a potential advantage over catalytic inhibitors by selectively modulating a subset of PRMT5 functions. PRMT5 relies on substrate adaptor proteins, primarily pICln and RIOK1, to recognize and methylate its various substrates. These adaptors bind to PRMT5 in a mutually exclusive manner, guiding the enzyme to different cellular targets.
-
pICln: This adaptor is crucial for the methylation of spliceosomal Sm proteins, a critical step in mRNA splicing.
-
RIOK1: This adaptor protein recruits substrates such as nucleolin, which is involved in ribosome biogenesis.
By preventing the binding of these adaptors, this compound effectively blocks the methylation of a specific subset of PRMT5 substrates, leading to downstream cellular consequences that are particularly detrimental to MTAP-deleted cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (PRMT5-RIOK1 Disruption) | 7.5 µM | Permeabilized 293T cells | [4] |
| IC50 (PRMT5-RIOK1 Disruption) | 16 µM | Intact 293T cells | [4] |
| FP IC50 (40 min) | 13.8 µM | Fluorescence Polarization Assay | [3][4] |
| GSH Half-life (T1/2) | 916 min | Glutathione Reactivity Assay | [3][4] |
Note: Data on the differential IC50 values of this compound in MTAP-deleted versus MTAP-wild-type cancer cell lines and in vivo efficacy data are not yet publicly available.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound in MTAP-deleted cancers can be visualized as a multi-step process that exploits the inherent vulnerability of these cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
NanoBRET™ Target Engagement (TE) PRMT5 Assay
This assay is used to quantify the interaction of this compound with the PRMT5-RIOK1 complex in live cells.
-
Cell Culture and Transfection: 293T cells are cultured and co-transfected with plasmids encoding for NanoLuc®-PRMT5 (donor) and HaloTag®-RIOK1 (acceptor).
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Labeling: The HaloTag®-RIOK1 is labeled with a cell-permeable fluorescent ligand (acceptor).
-
Lysis and Substrate Addition: The cells are lysed, and the NanoLuc® substrate (furimazine) is added.
-
BRET Measurement: Bioluminescence resonance energy transfer (BRET) is measured using a microplate reader. A decrease in the BRET signal indicates the disruption of the PRMT5-RIOK1 interaction by this compound.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to assess the pharmacodynamic effect of this compound on PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation.
-
Cell Treatment and Lysis: Cancer cells (e.g., MTAP-deleted cell lines) are treated with this compound for a specified time. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody specific for SDMA. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified to determine the change in global SDMA levels following this compound treatment.
Future Directions
While this compound has shown significant promise as a chemical probe, further preclinical studies are required to validate its therapeutic potential. Key areas for future investigation include:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) models of MTAP-deleted cancers.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a clear relationship between drug exposure and target modulation in vivo.
-
Off-target profiling: Comprehensive screening of this compound against a panel of kinases and other potential off-targets to assess its selectivity and potential for toxicity.
-
Combination therapies: Investigating the synergistic potential of this compound with other targeted agents or standard-of-care chemotherapies in MTAP-deleted cancers.
The development of this compound represents a significant step forward in the quest for targeted therapies for MTAP-deleted cancers. By employing a novel mechanism of action that exploits a key vulnerability of these tumors, this compound holds the potential to provide a new and effective treatment option for this patient population.
References
- 1. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
The Impact of BRD0639 on Symmetric Dimethylarginine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD0639 is a pioneering, first-in-class small molecule inhibitor that selectively targets the interaction between Protein Arginine Methyltransferase 5 (PRMT5) and its substrate adaptor proteins. This unique mechanism of action leads to a reduction in the symmetric dimethylation of arginine (SDMA) on a specific subset of cellular proteins. This technical guide provides a comprehensive overview of the effects of this compound on SDMA, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Introduction to this compound and Symmetric Dimethylarginine (SDMA)
Symmetric dimethylarginine (SDMA) is a post-translational modification where two methyl groups are symmetrically added to the guanidino nitrogen atoms of an arginine residue.[1] This reaction is primarily catalyzed by the enzyme PRMT5.[2] PRMT5-mediated methylation is a crucial regulatory mechanism in various cellular processes, including gene transcription, mRNA splicing, and DNA damage repair.[3][4] Dysregulation of PRMT5 activity and aberrant SDMA levels have been implicated in numerous diseases, particularly cancer.[3]
This compound emerges as a highly specific chemical probe to investigate the functional roles of PRMT5-substrate adaptor protein interactions.[3][5] Unlike catalytic inhibitors that target the enzyme's active site, this compound acts as a PRMT5 binding motif (PBM)-competitive agent.[6] It covalently binds to cysteine 278 of PRMT5, a residue located at the interface where substrate adaptor proteins (SAPs) like pICln and RIOK1 bind.[3][7] This binding event allosterically inhibits the methylation of a select group of PRMT5 substrates that are dependent on these adaptors for their recognition.[8]
Mechanism of Action of this compound
This compound's mechanism of action is distinct from that of traditional enzyme inhibitors. It does not compete with the S-adenosylmethionine (SAM) cofactor or the arginine substrate at the catalytic site.[3] Instead, it disrupts the formation of a functional methyltransferase complex.
The key steps in its mechanism are:
-
Binding to PRMT5: this compound binds to a groove on the surface of PRMT5, distal to the active site.[3]
-
Covalent Modification: It forms a covalent bond with cysteine 278 within the PRMT5 protein.[5][9]
-
Disruption of SAP Interaction: This covalent modification physically blocks the binding of substrate adaptor proteins, such as RIOK1 and pICln, which contain a conserved PRMT5 binding motif (PBM).[3][10]
-
Selective Inhibition of Methylation: By preventing the association of SAPs, this compound selectively inhibits the symmetric dimethylation of substrates that rely on these adaptors for their presentation to the PRMT5 catalytic site.[8] This leads to a measurable reduction in SDMA levels on these specific proteins.[6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound in disrupting the PRMT5-SAPs interaction and its cellular effects.
| Parameter | Value | Cell Type/System | Reference |
| Biochemical Potency | |||
| FP IC50 (vs. RIOK1 PBM peptide) | 13.8 µM | Purified PRMT5:WDR77 complex | [3][11] |
| Cellular Target Engagement | |||
| IC50 (PRMT5-RIOK1 Disruption) | 7.5 µM | Permeabilized Expi293 cells | [6][10] |
| IC50 (PRMT5-RIOK1 Disruption) | 16 µM | Living Expi293 cells | [6][10] |
| EC50 (PRMT5 Adduct Formation) | 3 µM | Cells | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effect of this compound on SDMA.
Fluorescence Polarization (FP) Assay for PRMT5-PBM Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between PRMT5 and a peptide derived from the PRMT5-binding motif (PBM) of a substrate adaptor protein like RIOK1.
Materials:
-
Purified recombinant PRMT5:WDR77 complex
-
Fluorophore-labeled RIOK1 PBM peptide
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
This compound
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of the PRMT5:WDR77 complex and the fluorophore-labeled RIOK1 PBM peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.
-
Serially dilute this compound in DMSO and then into the assay buffer to create a range of concentrations.
-
Add the PRMT5:WDR77 and RIOK1 PBM peptide mixture to the wells of the 384-well plate.
-
Add the different concentrations of this compound to the wells. Include control wells with DMSO only (maximum polarization) and wells with buffer only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes) to allow the binding to reach equilibrium.[3]
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the FP signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular PRMT5-RIOK1 Complex Disruption Assay
This assay assesses the ability of this compound to disrupt the interaction between full-length PRMT5 and RIOK1 proteins within a cellular context.
Materials:
-
Expi293 cells
-
Expression vectors for tagged PRMT5 (e.g., with a NanoLuc tag) and tagged RIOK1 (e.g., with a HaloTag)
-
Transfection reagent
-
Lysis buffer
-
Nano-Glo® Luciferase Assay System
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
-
White, opaque 96-well plates
-
Luminometer/plate reader capable of measuring BRET
Protocol:
-
Co-transfect Expi293 cells with the expression vectors for the tagged PRMT5 and RIOK1 proteins.
-
After a suitable expression period (e.g., 24-48 hours), treat the cells with varying concentrations of this compound for a defined period (e.g., 12 hours).[10]
-
For permeabilized cell assays, lyse the cells. For live-cell assays, proceed with intact cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and the Nano-Glo® Luciferase Assay substrate (donor) to the cell lysates or intact cells in the 96-well plate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is proportional to the proximity of the tagged PRMT5 and RIOK1 proteins.
-
Calculate the IC50 value by plotting the BRET signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of SDMA Levels
This method is used to detect the reduction in global or protein-specific SDMA levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have high PRMT5 activity)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (pan-SDMA or protein-specific)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate the cells and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 25 µM) for a specified time (e.g., 12-24 hours). Include a vehicle-treated control (e.g., DMSO).[10]
-
Wash the cells with PBS and lyse them on ice using lysis buffer.[10]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in SDMA levels.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: SDMA biosynthesis pathway and the point of intervention by this compound.
Caption: Experimental workflow for Western Blot analysis of SDMA.
Conclusion
This compound represents a significant advancement in the study of PRMT5 biology. Its unique mechanism of selectively inhibiting the interaction between PRMT5 and its substrate adaptor proteins provides a powerful tool to dissect the specific functions of SDMA modification on a subset of proteins. The resulting decrease in SDMA levels has been quantitatively demonstrated, and the experimental protocols provided herein offer a robust framework for researchers to investigate these effects further. The continued exploration of this compound and similar compounds will undoubtedly deepen our understanding of the roles of symmetric arginine dimethylation in health and disease, and may pave the way for novel therapeutic strategies.
References
- 1. Symmetric Dimethylarginine | C8H18N4O2 | CID 169148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5- mediated symmetric arginine dimethylation is attenuated by mutant huntingtin and is impaired in Huntington's disease (HD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
BRD0639: A Technical Guide for Investigating Spliceosome Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0639 is a first-in-class, covalent inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-substrate adaptor protein interaction.[1][2] This technical guide provides an in-depth overview of this compound as a tool for studying the arginine methylation of spliceosome components. PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine (SDMA) residues on numerous proteins, including the Sm proteins (e.g., SNRPB, SNRPD1, and SNRPD3) that form the core of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome. By specifically inhibiting the interaction between PRMT5 and its substrate adaptors, such as pICln, this compound allows for the targeted investigation of the role of Sm protein methylation in spliceosome assembly and function.[1][2] This is distinct from the N6-methyladenosine (m6A) modification of U6 snRNA, a process in which this compound has not been implicated.
Mechanism of Action
This compound functions by covalently binding to cysteine 278 (C278) in the PRMT5 protein.[1][2] This binding occurs at the PRMT5 Binding Motif (PBM) groove, a site distal from the catalytic pocket, which is responsible for mediating the interaction with substrate adaptor proteins like pICln and RIOK1.[1][2] These adaptor proteins are crucial for presenting specific substrates, such as the Sm proteins, to PRMT5 for methylation. By forming a covalent adduct with C278, this compound physically obstructs the PBM groove, thereby preventing the binding of substrate adaptors and selectively inhibiting the methylation of PBM-dependent substrates.[1][2]
Quantitative Data
The following tables summarize the key quantitative metrics for this compound's activity based on published in vitro and cellular assays.
| Parameter | Value | Assay Condition |
| IC | 568 ± 284 nM | Fluorescence Polarization (FP) assay with fluorescently labeled pICln, measured after 1 hour 45 minutes of incubation.[3][4] |
| IC | 7.5 µM | NanoBiT assay in permeabilized 293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1.[5][6] |
| IC | 16 µM | NanoBiT assay in intact 293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1, with a 40-minute treatment.[6] |
| EC | 3 µM | LC-MS analysis of PRMT5 adduct formation in Expi293 cells overexpressing HA-tagged WDR77 and WT PRMT5, following a 6-hour treatment.[5][6] |
| k | 2,856 M⁻¹sec⁻¹ | A kinetic parameter representing the rate of covalent modification of PRMT5.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PRMT5-mediated spliceosome methylation and a typical experimental workflow for studying the effects of this compound.
Caption: PRMT5-mediated methylation of Sm proteins and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound activity using a NanoBiT assay.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of this compound to displace a fluorescently labeled peptide derived from a PRMT5 substrate adaptor protein (e.g., pICln or RIOK1) from the PRMT5:WDR77 complex.
Materials:
-
Purified PRMT5:WDR77 heterooctameric complex
-
Fluorophore-labeled RIOK1 or pICln PBM peptide (probe)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.5 mM TCEP, 0.01% v/v Tween 20
-
1536-well black non-binding surface plates
Procedure:
-
Prepare a solution of PRMT5:WDR77 complex at a final concentration of 200 nM in the assay buffer.
-
Add the fluorescently labeled peptide probe to the complex solution at a final concentration of 10 nM.
-
Dispense the assay reagents into the wells of a 1536-well plate pre-plated with this compound at various concentrations (e.g., an 8-point dose range). The final assay volume is 5 µL.
-
Incubate the plate at room temperature.
-
Measure fluorescence polarization at a specific time point (e.g., 40 minutes) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC
50value by fitting the data to a dose-response curve.
NanoBiT Protein-Protein Interaction Assay
This assay quantifies the disruption of the PRMT5-RIOK1 interaction in live or permeabilized cells.
Materials:
-
293T cells stably expressing Small BiT (SmBiT)-PRMT5 and Large BiT (LgBiT)-RIOK1 fusion proteins.
-
This compound
-
For permeabilized cells: Lysis buffer (e.g., 10% glycerol, 50 mM Tris-HCl, 150 mM KCl, 2 mM EDTA, 0.1% NP40)
-
Nano-Glo® Luciferase Assay Substrate
Procedure for Permeabilized Cells:
-
Plate the NanoBiT-expressing 293T cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound.
-
Add 50 µL of lysis buffer to each well and incubate for 5 minutes at room temperature to permeabilize the cells.
-
Prepare the Nano-Glo® Luciferase Assay Substrate according to the manufacturer's instructions (e.g., 1:50 dilution in buffer).
-
Add 100 µL of the substrate solution to each well and mix by pipetting.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the IC
50value from the dose-response curve.
Procedure for Intact Cells:
-
Plate the NanoBiT-expressing 293T cells as described above.
-
Treat the cells with this compound for a specified duration (e.g., 40 minutes).
-
Add the Nano-Glo® Live Cell Assay Reagent directly to the wells containing the intact cells.
-
Incubate and measure luminescence as per the manufacturer's protocol.
-
Determine the IC
50value.
LC-MS Analysis of PRMT5 Adduct Formation
This method confirms the covalent engagement of this compound with PRMT5 in a cellular context.
Materials:
-
Expi293 cells
-
Plasmids for overexpressing HA-tagged WDR77 and wild-type PRMT5
-
This compound
-
Cell lysis buffer
-
Anti-HA affinity resin for immunoprecipitation
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Transfect Expi293 cells with plasmids encoding HA-tagged WDR77 and WT PRMT5.
-
After 48 hours of transfection, treat the cells with a dose range of this compound for a specified time (e.g., 6 hours).
-
Harvest the cells and lyse them to release the protein complexes.
-
Perform immunoprecipitation using anti-HA affinity resin to isolate the HA-tagged PRMT5:WDR77 complex.
-
Elute the complex from the resin.
-
Analyze the eluate by LC-MS to detect the mass shift corresponding to the covalent adduction of this compound to PRMT5.
-
Quantify the percentage of adducted PRMT5 at each concentration of this compound to determine the EC
50for target engagement.
Conclusion
This compound is a valuable chemical probe for dissecting the role of PRMT5-mediated arginine methylation in spliceosome biology. Its specific mechanism of action, which targets the protein-substrate adaptor interface rather than the catalytic site, offers a nuanced approach to studying the functions of PRMT5 in mRNA splicing and other cellular processes. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations.
References
BRD0639: A Technical Guide to a First-in-Class PRMT5-Substrate Adaptor Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0639 is a pioneering, covalent inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5)-substrate adaptor protein (SAP) interaction. By forming a covalent bond with cysteine 278 on PRMT5, this compound effectively disrupts the PRMT5-RIOK1 complex, a critical interaction for the methylation of specific cellular substrates. This technical guide provides an in-depth overview of the preliminary research applications of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating PRMT5 biology and developing novel therapeutic agents targeting this enzyme, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) deletion.
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, playing a crucial role in cellular processes such as gene transcription, RNA splicing, and signal transduction. The activity of PRMT5 is often dependent on its interaction with substrate adaptor proteins (SAPs) like RIOK1 and pICln, which facilitate substrate recognition and binding. In certain cancers, particularly those with a homozygous deletion of the MTAP gene, cancer cells exhibit a heightened dependency on PRMT5 activity for survival, making it an attractive therapeutic target.[1][2]
This compound has emerged as a first-in-class chemical probe that allows for the specific investigation of the biological consequences of inhibiting the PRMT5-SAP interaction, distinct from targeting the catalytic site of the enzyme.[3][4][5][6] This guide summarizes the current knowledge on this compound and provides practical information for its use in preclinical research.
Mechanism of Action
This compound acts as a covalent inhibitor of the PRMT5-SAP interaction. Its mechanism involves the formation of a covalent bond with cysteine 278 (C278) located at the PRMT5 binding motif (PBM) interface. This covalent modification sterically hinders the binding of SAPs, such as RIOK1, to PRMT5, thereby disrupting the formation of the functional PRMT5-SAP complex.[3][4][6] The inhibition of this protein-protein interaction leads to a reduction in the symmetric dimethylation of a subset of PRMT5 substrates.[5]
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization | Apparent IC50 | 568 ± 284 nM | [7] |
| Surface Plasmon Resonance | KD | 13.8 µM | [3] |
| NanoBRET Assay (Permeabilized Cells) | IC50 | 7.5 µM | [8][9] |
| NanoBRET Assay (Live Cells) | IC50 | 16 µM | [8][9] |
Table 1: Biochemical and Cellular Potency of this compound
Experimental Protocols
This section provides detailed protocols for key experiments used in the characterization of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is used to measure the ability of this compound to disrupt the interaction between PRMT5 and a fluorescently labeled peptide derived from a substrate adaptor protein.
Materials:
-
Purified PRMT5:WDR77 complex
-
Fluorescently labeled RIOK1 PBM peptide (e.g., FITC-labeled)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, non-binding, black microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the fluorescently labeled RIOK1 PBM peptide to a final concentration of 10 nM.
-
Add the serially diluted this compound to the wells.
-
Initiate the binding reaction by adding the PRMT5:WDR77 complex to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Symmetric Dimethylarginine (sDMA) Levels
This protocol is used to assess the cellular activity of this compound by measuring the reduction in sDMA levels on total cellular proteins.
Materials:
-
Cell line of interest (e.g., a cell line with known PRMT5 dependency)
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-sDMA antibody
-
Primary antibody: loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Plate cells at a density of 1 x 106 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-25 µM) for 24-48 hours. A 12-hour treatment with a media refresh and re-treatment can also be performed.[8][9]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cell lines, particularly those with MTAP deletion.
Materials:
-
MTAP-deleted and isogenic MTAP-wildtype cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells per well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72-120 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway
Figure 2: this compound disrupts the PRMT5 signaling pathway.
Experimental Workflow
Figure 3: A typical experimental workflow for characterizing this compound.
Conclusion
This compound represents a significant advancement in the study of PRMT5 biology. As a selective inhibitor of the PRMT5-SAP interaction, it provides a unique tool to dissect the specific functions of this complex and to explore a novel therapeutic strategy for cancers with MTAP deletions. The data and protocols presented in this guide are intended to facilitate further research into the applications of this compound and the development of the next generation of PRMT5-targeted therapies.
References
- 1. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 2. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Technical Guide to the Synthetic Lethality of BRD0639 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of BRD0639, a first-in-class small molecule inhibitor that leverages the principle of synthetic lethality to target cancer cells. We will delve into its unique mechanism of action, the specific cellular pathways it modulates, and the experimental frameworks used to validate its efficacy.
Introduction: Exploiting Synthetic Lethality in MTAP-Deleted Cancers
Synthetic lethality is a therapeutic strategy that targets a genetic vulnerability unique to cancer cells.[1][2] It arises when the loss of two genes simultaneously leads to cell death, while the loss of either gene alone does not.[2] A prime example of this in oncology is the relationship between the enzyme protein arginine methyltransferase 5 (PRMT5) and the metabolic enzyme methylthioadenosine phosphorylase (MTAP).[3][4][5][6]
Many cancers, including pancreatic cancer, glioblastoma, and mesothelioma, exhibit a deletion of the MTAP gene, which is located near the CDKN2A tumor suppressor on chromosome 9p21.[3][7] Loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[3] MTA is a potent and selective endogenous inhibitor of PRMT5.[3] This partial inhibition of PRMT5 in MTAP-deleted cells creates a specific dependency, making them exquisitely sensitive to further pharmacological inhibition of PRMT5.[3][8] This establishes a synthetic lethal relationship and a promising therapeutic window for PRMT5 inhibitors.[3][8]
This compound: A Novel Covalent Inhibitor of the PRMT5-Substrate Adaptor Interaction
This compound is a pioneering chemical probe that targets PRMT5 through a novel mechanism.[3][4][5][9] Unlike traditional inhibitors that target the enzyme's catalytic site, this compound is a PRMT5 binding motif (PBM)-competitive inhibitor.[3][9] It was developed to specifically disrupt the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as RIOK1 and pICln.[3][4][5]
Mechanism of Action: this compound functions by forming a covalent bond with Cysteine 278 (Cys278) on the surface of PRMT5, at a site distal to the catalytic pocket.[3][4][5][8] This covalent modification physically blocks the binding of SAPs, which are crucial for recognizing and presenting a specific subset of substrates to PRMT5 for methylation.[3][4] By preventing this interaction, this compound selectively reduces the methylation of PBM-dependent substrates, such as components of the spliceosome and histone complexes, thereby recapitulating the effects of genetically disrupting the PRMT5-SAPs interface.[3][4][10]
Signaling Pathway and Point of Intervention
The PRMT5 pathway is central to numerous cellular processes, including gene expression, mRNA splicing, and DNA damage response.[8] Its activity is modulated by SAPs that guide its substrate specificity. This compound intervenes at a critical regulatory node within this pathway.
Quantitative Data Summary
The efficacy and biochemical properties of this compound have been quantified through various assays. The data highlights its potency in disrupting the PRMT5-RIOK1 complex and its specific covalent interaction with its target.
| Parameter | Assay Type | Value | Reference |
| IC₅₀ | PRMT5-RIOK1 Disruption (Permeabilized Cells) | 7.5 µM | [8][9][11] |
| IC₅₀ | PRMT5-RIOK1 Disruption (Living Cells) | 16 µM | [9][11] |
| IC₅₀ | Fluorescence Polarization (FP) Assay (40 min) | 13.8 µM | [8][10] |
| IC₅₀ | pICln Interaction Assay (1h 45 min) | 568 ± 284 nM | [12][13] |
| EC₅₀ | PRMT5 Adduct Formation (Expi293 Cells, 6h) | 3 µM | [10] |
| GSH T₁/₂ | Glutathione Stability | 916 min | [8][10] |
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the pivotal experiments used to characterize this compound.
PRMT5-RIOK1 NanoBiT Disruption Assay
This assay quantifies the ability of this compound to disrupt the interaction between PRMT5 and RIOK1 in a cellular environment.
-
Cell Line: 293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1 fusion proteins.[10]
-
Principle: The NanoBiT system relies on the complementation of two small subunits of NanoLuc luciferase (SmBiT and LgBiT). When PRMT5 and RIOK1 interact, the subunits are brought into proximity, generating a luminescent signal. A decrease in signal indicates disruption of the complex.
-
Protocol for Permeabilized Cells:
-
Plate the stable 293T cell line in 6-well plates.
-
The next day, treat cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 40 minutes).[8]
-
Wash cells once with PBS.
-
Lyse the cells on ice for 15 minutes in a lysis buffer to permeabilize them.[11]
-
Transfer lysate to an appropriate plate and add Nano-Glo® Live Cell Reagent.
-
Measure luminescence using a plate reader. IC₅₀ values are calculated from the dose-response curve.
-
-
Protocol for Living Cells:
LC-MS Analysis of PRMT5-BRD0639 Adduct Formation
This mass spectrometry-based method provides direct evidence of the covalent binding of this compound to PRMT5 in cells.
-
Cell Line: Expi293 cells transiently transfected to overexpress an HA-tagged PRMT5:WDR77 complex.[10]
-
Protocol:
-
Culture transfected Expi293 cells for 48 hours.
-
Treat the cells with a dose range of this compound for 6 hours.[10]
-
Harvest the cells and lyse them.
-
Perform immunoprecipitation using anti-HA magnetic beads to isolate the PRMT5 complex.
-
Elute the protein complex from the beads.
-
Analyze the purified protein using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of this compound to PRMT5.[10]
-
Quantify the percentage of modified protein at each dose to determine the cellular EC₅₀.[10]
-
Western Blot for Symmetric Dimethylarginine (SDMA) Levels
This immunoassay assesses the functional consequence of this compound treatment by measuring the global levels of a key product of PRMT5 activity.
-
Cell Line: MTAP-/- HCT116 cells or other relevant cancer cell lines.[10]
-
Protocol:
-
Plate cells at a density of 1 x 10⁶ cells/well in 6-well plates.[11]
-
Treat cells the next day with this compound (e.g., 25 µM).[11]
-
After 12 hours, refresh the media and retreat the cells to ensure sustained compound exposure.[11]
-
Harvest cells after a total treatment time of 24-48 hours.
-
Prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) and a loading control antibody (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize bands using a chemiluminescence detection system. A reduction in the SDMA signal indicates inhibition of PRMT5 activity.[10]
-
Visualizing Workflows and Logical Relationships
Experimental Workflow for Target Engagement
This diagram outlines the process of verifying that this compound covalently binds to PRMT5 within cancer cells.
Logical Framework of Synthetic Lethality
This diagram illustrates the conceptual basis for the selective targeting of MTAP-deleted cancer cells with a PRMT5 inhibitor like this compound.
Conclusion and Future Directions
This compound represents a significant advancement in targeting the PRMT5 pathway. As a first-in-class covalent inhibitor of the PRMT5-SAPs interaction, it provides a powerful tool to dissect the specific, PBM-dependent functions of PRMT5.[3][4][5][8] Its synthetic lethal interaction in MTAP-deleted cancers offers a clear and compelling rationale for its therapeutic potential.[3][4][5]
Future work will likely focus on optimizing the properties of this compound to improve its potency and drug-like characteristics for clinical development. Furthermore, exploring its efficacy in combination with other therapies and identifying biomarkers beyond MTAP status could broaden its applicability in precision oncology.[14] The unique mechanism of this compound opens a new chapter in the development of epigenetic modulators for cancer treatment.
References
- 1. Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction. | Broad Institute [broadinstitute.org]
- 6. Collection - Discovery of a First-in-Class Inhibitor of the PRMT5âSubstrate Adaptor Interaction - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
BRD0639: A Technical Guide to its Impact on Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0639 is a pioneering, first-in-class covalent inhibitor that selectively targets the protein-protein interaction between protein arginine methyltransferase 5 (PRMT5) and its substrate adaptor proteins. By forming a covalent bond with cysteine 278 of PRMT5, this compound effectively disrupts the PRMT5-RIOK1 complex, leading to a reduction in the methylation of specific PRMT5 substrates. This targeted inhibition of PRMT5's non-catalytic function offers a novel approach to modulating gene expression, primarily through the alteration of mRNA splicing. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantified impact on cellular processes, detailed experimental protocols for its study, and a visualization of the signaling pathways it perturbs.
Mechanism of Action
This compound acts as a PBM (PRMT5-binding motif)-competitive inhibitor. It covalently modifies PRMT5 at cysteine 278, a residue located at the interface where PRMT5 interacts with its substrate adaptor proteins, such as RIOK1. This covalent modification sterically hinders the binding of adaptor proteins, thereby preventing the recruitment of a subset of PRMT5 substrates to the catalytic domain. Consequently, the symmetric dimethylation of arginine residues on these specific substrates is reduced, leading to downstream effects on gene expression.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the PRMT5 signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity in various assays.
| Parameter | Value | Assay Type | Cell Type/System | Reference |
| IC50 | 7.5 µM | PRMT5-RIOK1 Complex Disruption | Permeabilized Cells | [1] |
| IC50 | 16 µM | PRMT5-RIOK1 Complex Disruption | Living Cells | [1] |
| EC50 | 3 µM | PRMT5 Adduct Formation | Expi293 Cells | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Treatment for Analysis of PRMT5-RIOK1 Complex Disruption
Objective: To assess the ability of this compound to disrupt the interaction between PRMT5 and RIOK1 in a cellular context.
Materials:
-
Expi293 cells
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (specific composition to be optimized for the detection method)
Procedure:
-
Seed Expi293 cells at a density of 1 x 106 cells/well in 6-well tissue culture plates and incubate overnight.[1]
-
Treat the cells with the desired final concentration of this compound (e.g., a serial dilution to determine IC50). A vehicle control (DMSO) should be included.
-
After 12 hours of treatment, carefully aspirate the medium.[1]
-
Refresh the medium and re-treat the cells with the same concentrations of this compound.[1]
-
Incubate for an additional 12 hours.
-
Wash the cells once with ice-cold PBS.[1]
-
Lyse the cells on ice for 15 minutes using 50 µL of appropriate lysis buffer per well.[1]
-
The resulting cell lysates can then be analyzed by co-immunoprecipitation followed by Western blotting or by a proximity-based assay such as NanoBRET to quantify the interaction between PRMT5 and RIOK1.
Western Blot for Symmetric Dimethylarginine (SDMA) Levels
Objective: To determine the effect of this compound on the overall levels of symmetric dimethylarginine, a product of PRMT5 activity.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
RNA Isolation for Gene Expression Analysis (RNA-Sequencing)
Objective: To isolate high-quality total RNA from cells treated with this compound for downstream gene expression analysis, such as RNA-sequencing.
Materials:
-
This compound-treated and control cells
-
TRIzol reagent or a column-based RNA isolation kit
-
Chloroform (if using TRIzol)
-
Isopropanol (if using TRIzol)
-
75% Ethanol (B145695) (if using TRIzol)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure (using a column-based kit as an example):
-
Harvest cells treated with this compound and the vehicle control.
-
Lyse the cells according to the manufacturer's protocol for the specific RNA isolation kit.
-
Homogenize the lysate.
-
Add ethanol to the lysate to promote RNA binding to the column membrane.
-
Transfer the mixture to the spin column and centrifuge. Discard the flow-through.
-
Wash the column with the provided wash buffers to remove contaminants.
-
Perform an on-column DNase treatment to remove any contaminating genomic DNA.
-
Wash the column again to remove the DNase and any remaining contaminants.
-
Elute the purified RNA from the column using RNase-free water.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8) before proceeding to library preparation for RNA-sequencing.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, depict the logical flow of experiments to characterize the impact of this compound.
References
Methodological & Application
Application Notes and Protocols: BRD0639 NanoBRET Assay for PRMT5 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoBRET™ Target Engagement (TE) Assay is a powerful method for quantifying compound binding to specific protein targets within living cells. This technology leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor. In this application, the target protein, Protein Arginine Methyltransferase 5 (PRMT5), is fused to the bright NanoLuc® (Nluc) luciferase, serving as the BRET donor. A fluorescently labeled tracer molecule that binds to PRMT5 acts as the energy acceptor. When the tracer binds to the NanoLuc-PRMT5 fusion protein, the close proximity (<10 nm) allows for energy transfer, generating a BRET signal.[1][2][3]
BRD0639 is a first-in-class, PBM-competitive small molecule inhibitor that covalently binds to PRMT5, disrupting its interaction with substrate adaptor proteins like RIOK1.[4][5][6][7][8] When introduced into the NanoBRET TE assay, this compound competes with the fluorescent tracer for binding to NanoLuc-PRMT5. This competition leads to a dose-dependent decrease in the BRET signal, enabling the quantitative measurement of this compound's apparent intracellular affinity and target engagement.[2]
These application notes provide a detailed protocol for utilizing the NanoBRET TE platform to measure the engagement of this compound with its target, PRMT5, in living cells.
Principle of the Assay
The core of the assay is the competition between the test compound (this compound) and a fluorescent tracer for the target protein (NanoLuc-PRMT5).
Quantitative Data Summary
This compound has been shown to effectively disrupt the PRMT5-RIOK1 complex in cellular environments. The following table summarizes the reported potency of this compound. It is important to note that these specific values were determined using a NanoBiT® assay, a complementary technology, and represent the disruption of the PRMT5-RIOK1 protein-protein interaction.[9][10]
| Compound | Assay Type | Cell Condition | IC50 (µM) | Reference |
| This compound | PRMT5-RIOK1 NanoBiT® Assay | Permeabilized Cells | 7.5 | [4][9] |
| This compound | PRMT5-RIOK1 NanoBiT® Assay | Living Cells | 16 | [4][9] |
Experimental Protocols
This section provides a detailed methodology for performing the this compound NanoBRET TE assay for PRMT5.
Materials and Reagents
-
HEK293T cells (or other suitable mammalian cell line)
-
Opti-MEM™ I Reduced Serum Medium (without phenol (B47542) red)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., FuGENE® HD or similar)
-
Plasmid DNA: NanoLuc®-PRMT5 fusion vector
-
This compound (stock solution in DMSO)
-
NanoBRET™ TE Tracer specific for PRMT5 (as recommended by manufacturer)
-
Tracer Dilution Buffer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque, flat-bottom 96-well or 384-well assay plates
-
Luminometer capable of reading filtered luminescence (e.g., with 460nm and 618nm filters)
Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Culture HEK293T cells and seed them into a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Transfection: After 18-24 hours, transfect the cells with the NanoLuc-PRMT5 fusion vector according to the transfection reagent manufacturer's protocol. A DNA concentration of ~10 ng per well is a good starting point, but should be optimized.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment and Assay Measurement
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in Opti-MEM I medium at 10X the final desired concentration. Include a "no compound" (vehicle only, e.g., DMSO) control.
-
Medium Exchange: Gently remove the culture medium from the cells and replace it with 80 µL of Opti-MEM I medium.
-
Tracer Preparation: Prepare the fluorescent tracer working solution in Opti-MEM I medium at 5X the final desired concentration (e.g., if the final concentration is 1 µM, prepare a 5 µM solution). The optimal tracer concentration should be at or below its Kd for the target and must be determined experimentally.[2]
-
Compound Addition: Add 10 µL of the 10X this compound serial dilutions to the appropriate wells.
-
Tracer Addition: Immediately after compound addition, add 10 µL of the 5X tracer solution to all wells. The final volume should be 100 µL.
-
Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the binding competition to reach equilibrium.
-
Substrate Preparation: Just prior to reading, prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular NanoLuc inhibitor according to the manufacturer's protocol.
-
Detection: Equilibrate the plate to room temperature for ~15 minutes. Add the prepared detection reagent to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters: a donor filter (460nm, BP 25nm) and an acceptor filter (618nm, LP).
Data Analysis
-
Calculate Raw BRET Ratio: For each well, divide the acceptor signal (618nm) by the donor signal (460nm).
-
Raw BRET Ratio = (Acceptor Signal) / (Donor Signal)
-
-
Calculate milliBRET Units (mBU): To simplify the numbers, multiply the raw BRET ratio by 1000.
-
mBU = Raw BRET Ratio x 1000
-
-
Normalization: Normalize the data using the vehicle (no compound) and a high-concentration inhibitor (no binding) controls.
-
Dose-Response Curve: Plot the normalized mBU values against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of tracer binding.
Conclusion
The NanoBRET TE assay provides a robust and quantitative method to measure the intracellular target engagement of this compound with PRMT5. This live-cell format offers a more physiologically relevant assessment of compound affinity compared to traditional biochemical assays.[1] By following this protocol, researchers can effectively characterize the cellular potency of this compound and other PRMT5 inhibitors, facilitating drug discovery and development efforts.
References
- 1. NanoBRET — SGC-UNC [sgc-unc.org]
- 2. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 3. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction. | Broad Institute [broadinstitute.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for BRD0639 Treatment to Reduce Cellular Symmetric Dimethylarginine (SDMA) Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of BRD0639, a first-in-class inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-substrate adaptor interaction, to reduce cellular levels of symmetric dimethylarginine (SDMA). This compound acts as a PRMT5 binding motif (PBM)-competitive agent, covalently modifying Cysteine 278 on PRMT5, which prevents the binding of substrate adaptor proteins required for the methylation of a subset of PRMT5 substrates.[1][2][3] These protocols are intended to guide researchers in utilizing this compound as a chemical probe to study the biological functions of PBM-dependent PRMT5 activity and for the development of novel therapeutic agents.
Introduction
Protein arginine methylation is a critical post-translational modification involved in numerous cellular processes, including signal transduction, gene transcription, and RNA processing.[3] Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on a variety of protein substrates, resulting in the formation of SDMA.[3] The catalytic activity of PRMT5 on specific substrates is dependent on its interaction with substrate adaptor proteins, which contain a conserved PRMT5-binding motif (PBM).[1]
This compound is a potent and selective inhibitor that disrupts the interaction between PRMT5 and its PBM-containing substrate adaptors, such as RIOK1.[1][3] By forming a covalent bond with Cys278 of PRMT5, this compound effectively outcompetes the binding of these adaptors, leading to a reduction in the methylation of PBM-dependent substrates and a decrease in cellular SDMA levels.[1][2]
Data Presentation
The following tables summarize the quantitative data available for this compound. Researchers are encouraged to generate their own dose-response and time-course data for their specific cell lines and experimental conditions.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (PRMT5-RIOK1 complex disruption) | 7.5 µM | Permeabilized 293T cells | [3] |
| IC50 (PRMT5-RIOK1 complex disruption) | 16 µM | Intact 293T cells | [3] |
| EC50 (PRMT5 adduct formation) | 3 µM | Expi293 cells | [3] |
| FP IC50 (vs. PBM peptide) | 13.8 µM | Biochemical Assay | [1] |
Table 2: Dose-Response of this compound on SDMA Levels in HCT116 MTAP-/- Cells (Qualitative)
| This compound Concentration | Observation | Reference |
| 25 µM | Reduction in total SDMA levels observed by Western Blot | [3] |
Note: Quantitative percentage reduction data is not currently available in the cited literature. It is recommended to perform a dose-response experiment and quantify the results using densitometry.
Table 3: Time-Course of this compound Effect on SDMA Levels (Hypothetical Data)
| Time Point (hours) | Percent SDMA Reduction (at 25 µM) |
| 0 | 0% |
| 6 | Experimentally Determined |
| 12 | Experimentally Determined |
| 24 | Experimentally Determined |
| 48 | Experimentally Determined |
Note: The optimal time course for SDMA reduction upon this compound treatment should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound to Reduce SDMA Levels
This protocol describes the treatment of a cancer cell line (e.g., HCT116 MTAP-/-) with this compound to assess its effect on cellular SDMA levels via Western Blotting.
Materials:
-
HCT116 MTAP-/- cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Symmetric Dimethylarginine (SDMA) antibody
-
Primary antibody: Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture:
-
Culture HCT116 MTAP-/- cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Seeding:
-
Seed 1 x 106 cells per well in 6-well plates and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from a stock solution in DMSO. A final concentration of 25 µM has been shown to be effective.[3]
-
Include a vehicle control (DMSO) at a concentration equal to the highest volume of this compound stock solution used.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for a desired time period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for SDMA and the loading control using densitometry software.
-
Normalize the SDMA signal to the loading control signal.
-
Compare the normalized SDMA levels in this compound-treated samples to the vehicle-treated control.
-
Protocol 2: Quantitative Analysis of Cellular SDMA Levels by LC-MS/MS
For a more precise quantification of SDMA levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This protocol provides a general workflow.
Materials:
-
Cell pellets from this compound and vehicle-treated cells
-
Internal standard (e.g., stable isotope-labeled SDMA)
-
Protein precipitation solution (e.g., methanol (B129727) or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Harvest cells and prepare cell pellets.
-
Lyse the cells and perform protein hydrolysis to release free amino acids.
-
Add a known amount of internal standard to each sample.
-
Precipitate proteins using a cold organic solvent.
-
Centrifuge and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate SDMA from other analytes using a suitable LC column and gradient.
-
Detect and quantify SDMA and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of SDMA to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of SDMA.
-
Determine the concentration of SDMA in the samples by interpolating from the standard curve.
-
Compare the SDMA levels in this compound-treated samples to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Signaling pathway of PRMT5-mediated symmetric dimethylation and its inhibition by this compound.
Caption: Experimental workflow for assessing the effect of this compound on cellular SDMA levels.
References
Application Notes and Protocols for Mass Spectrometry Analysis of BRD0639 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0639 is a first-in-class, PBM-competitive small molecule inhibitor that covalently targets Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It functions by disrupting the interaction between PRMT5 and its substrate adaptor protein RIOK1, leading to a reduction in substrate methylation.[3][4][5][6][7] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, mRNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in several cancers, making it an attractive therapeutic target.
These application notes provide a detailed protocol for the investigation of cellular protein changes upon treatment with this compound using mass spectrometry-based proteomics. The protocol outlines two complementary approaches: a global proteomics approach to identify changes in protein abundance and a targeted methylome analysis to specifically quantify changes in arginine methylation.
Mechanism of Action of this compound
This compound acts as a covalent inhibitor of PRMT5. It specifically targets the PRMT5-PBM (PRMT5-binding motif) interface, thereby preventing the binding of substrate adaptor proteins like RIOK1.[1][2][5][6] This disruption inhibits the methylation of a subset of PRMT5 substrates that are dependent on these adaptors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Identification of the Arginine Methylome by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Top-down Proteomics Revealed Kinase Inhibitor-induced Proteoform-level Changes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD0639 in a PRMT5-RIOK1 Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD0639, a first-in-class covalent inhibitor of the PRMT5-substrate adaptor interaction, in a PRMT5-RIOK1 disruption assay. The protocols detailed below are essential for characterizing the cellular potency and mechanism of action of compounds targeting the PRMT5-RIOK1 complex.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene expression, mRNA splicing, and signal transduction.[1][2] Its activity is often dependent on its interaction with substrate adaptor proteins, such as RIO Kinase 1 (RIOK1), which facilitate the methylation of specific substrates.[1][2] The PRMT5-RIOK1 interaction is mediated by a conserved PRMT5 Binding Motif (PBM) on RIOK1.[1][3][4][5]
This compound is a novel small molecule that acts as a PBM-competitive inhibitor.[1][3][4][5] It forms a covalent bond with Cysteine 278 on PRMT5, thereby disrupting the interaction between PRMT5 and RIOK1.[1][3][4][5] This disruption leads to a reduction in the symmetric dimethylation of arginine (SDMA) on downstream substrates of the PRMT5-RIOK1 complex.[3][4]
This document provides detailed protocols for a NanoBiT®-based PRMT5-RIOK1 disruption assay to quantify the inhibitory activity of this compound in a cellular context, as well as a Western blot protocol to assess the downstream effects on substrate methylation.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway involving PRMT5 and RIOK1 and the mechanism of inhibition by this compound. RIOK1 binds to PRMT5, enabling the methylation of specific substrates. This compound covalently modifies PRMT5, preventing RIOK1 binding and subsequent substrate methylation.
Quantitative Data Summary
The inhibitory activity of this compound on the PRMT5-RIOK1 interaction has been quantified in different cellular states. The following table summarizes the reported IC50 values.
| Assay Type | Cell State | IC50 (µM) | Reference |
| NanoBiT® Disruption Assay | Permeabilized Cells | 7.5 | [3][6][7] |
| NanoBiT® Disruption Assay | Intact (Living) Cells | 16 | [3][6][7] |
Experimental Protocols
PRMT5-RIOK1 Disruption Assay using NanoBiT® Technology
This protocol describes the use of the NanoLuc® Binary Technology (NanoBiT®) to measure the disruption of the PRMT5-RIOK1 interaction by this compound in living cells. The principle of this assay is based on the complementation of two subunits of the NanoLuc® luciferase, Small BiT (SmBiT) and Large BiT (LgBiT), which are fused to PRMT5 and RIOK1, respectively. When PRMT5 and RIOK1 interact, SmBiT and LgBiT are brought into close proximity, reconstituting a functional luciferase that generates a luminescent signal. This compound disrupts this interaction, leading to a decrease in luminescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for SmBiT-PRMT5 and LgBiT-RIOK1
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well assay plates
-
This compound stock solution (in DMSO)
-
Nano-Glo® Live Cell Assay System
-
Luminometer
Experimental Workflow Diagram:
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with expression vectors for SmBiT-PRMT5 and LgBiT-RIOK1 using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
24 hours post-transfection, detach the cells and seed them into white, opaque 96-well plates at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the desired treatment time (e.g., 40 minutes for intact cells).[8]
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well (typically 25% of the well volume).
-
Incubate the plate at room temperature for 10-20 minutes to allow for signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Western Blot for Symmetric Dimethylarginine (SDMA) Levels
This protocol is for assessing the downstream functional consequences of PRMT5-RIOK1 disruption by measuring the levels of symmetric dimethylarginine (SDMA) in total cell lysates. A reduction in SDMA levels indicates inhibition of PRMT5 activity.
Materials:
-
HCT116 MTAP-/- cells (or other relevant cell line)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SDMA (pan-specific)
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed HCT116 MTAP-/- cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-25 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in SDMA levels upon treatment with this compound.
-
Conclusion
The protocols described provide a robust framework for evaluating the cellular activity of this compound as a disruptor of the PRMT5-RIOK1 interaction. The NanoBiT® assay offers a sensitive and quantitative method to determine the potency of inhibitors in a live-cell context, while the SDMA Western blot confirms the functional downstream consequences of target engagement. These assays are valuable tools for the characterization of novel PRMT5 inhibitors and for advancing our understanding of PRMT5 biology in drug discovery and development.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 4. NanoBiT® PPI Starter Systems [promega.com]
- 5. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBiT Protein-Protein Interaction Assays - NanoBiT Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
BRD0639: A Powerful Tool for Interrogating Protein-Protein Interactions of PRMT5
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0639 is a first-in-class, covalent inhibitor that selectively targets the protein-protein interaction between Protein Arginine Methyltransferase 5 (PRMT5) and its substrate adaptor proteins.[1][2][3] By forming a covalent bond with Cysteine 278 on PRMT5, this compound effectively disrupts the binding of adaptor proteins like RIOK1 and pICln, which are crucial for the methylation of specific PRMT5 substrates.[1][2] This unique mechanism of action makes this compound an invaluable chemical probe for studying the nuanced roles of PRMT5-mediated protein methylation in various cellular processes and disease states, particularly in cancers with MTAP deletion where PRMT5 is a synthetic lethal target.[2][4] These application notes provide detailed protocols for utilizing this compound to investigate PRMT5 protein-protein interactions.
Mechanism of Action
This compound acts as a PRMT5-binding motif (PBM)-competitive inhibitor.[4] Substrate adaptor proteins (SAPs) such as RIOK1 and pICln possess a conserved PBM that mediates their interaction with a binding pocket on PRMT5, distinct from the catalytic site.[1][2] this compound covalently modifies Cysteine 278 within this PBM binding site, thereby preventing the association of SAPs and inhibiting the subsequent methylation of their respective substrates.[1][2] This targeted disruption allows for the specific investigation of PBM-dependent PRMT5 functions.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on the PRMT5-RIOK1 interaction as determined by various cellular assays.
| Assay Type | Cell State | IC50 (µM) | Reference |
| NanoBiT Complementation Assay | Permeabilized Cells | 7.5 | [5] |
| NanoBiT Complementation Assay | Living Cells | 16 | [5] |
Experimental Protocols
NanoBRET™/NanoBiT® Assay for PRMT5-RIOK1 Interaction
This protocol describes how to quantify the disruption of the PRMT5-RIOK1 protein-protein interaction in live cells using NanoBRET™ or NanoBiT® technology.
Workflow Diagram:
Figure 1: Workflow for the NanoBRET™ assay to measure PRMT5-RIOK1 interaction.
Materials:
-
Cells stably expressing PRMT5-NanoLuc® fusion and RIOK1-HaloTag® fusion proteins
-
Opti-MEM™ I Reduced Serum Medium
-
This compound stock solution (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, 96-well assay plates
-
Plate reader capable of measuring luminescence and fluorescence
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend cells in Opti-MEM™.
-
Seed 2 x 10^4 cells per well in a 96-well white assay plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Opti-MEM™. A typical starting concentration is 100 µM.
-
-
Compound Treatment:
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C, 5% CO2 for 40 minutes.[5]
-
-
Detection Reagent Preparation:
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and HaloTag® 618 Ligand in Opti-MEM™ according to the manufacturer's instructions.
-
-
Signal Detection:
-
Add the detection reagent to all wells.
-
Incubate at room temperature for 3-5 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for PRMT5-Peptide Interaction
This protocol outlines a competitive FP assay to measure the ability of this compound to disrupt the interaction between PRMT5 and a fluorescently labeled peptide derived from a substrate adaptor protein.
Logical Relationship Diagram:
Figure 2: Principle of the competitive Fluorescence Polarization assay.
Materials:
-
Recombinant PRMT5 protein
-
Fluorescently labeled peptide corresponding to the PRMT5-binding motif of a substrate adaptor protein (e.g., from RIOK1 or pICln)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
Black, low-volume 384-well assay plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Dilute the PRMT5 protein and fluorescently labeled peptide to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions or DMSO (vehicle control).
-
Add the PRMT5 protein and incubate for a pre-determined time (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Add the fluorescently labeled peptide to initiate the competition.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to PRMT5 in a cellular context by measuring changes in the thermal stability of the target protein.
Experimental Workflow Diagram:
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibody against PRMT5, HRP-conjugated secondary antibody, ECL substrate, and imaging system)
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform Western blotting using a primary antibody specific for PRMT5 to detect the amount of soluble PRMT5 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of PRMT5.
-
Signaling Pathway
The interaction of PRMT5 with its substrate adaptor proteins, RIOK1 and pICln, is mutually exclusive and dictates substrate specificity.[5] this compound disrupts these interactions, leading to reduced methylation of specific substrates.
Figure 4: PRMT5 signaling and the inhibitory action of this compound.
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RioK1, a New Interactor of Protein Arginine Methyltransferase 5 (PRMT5), Competes with pICln for Binding and Modulates PRMT5 Complex Composition and Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing BRD0639's Effect on Splicing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0639 is a first-in-class small molecule inhibitor that targets the interaction between protein arginine methyltransferase 5 (PRMT5) and its substrate adaptors.[1][2][3][4] PRMT5 plays a crucial role in various cellular processes, including the regulation of pre-mRNA splicing through the symmetric dimethylation of arginine residues on spliceosomal proteins.[1][2][5] By disrupting the PRMT5-substrate adaptor complex, this compound is hypothesized to modulate splicing events, offering a novel therapeutic avenue for diseases with splicing dysregulation.[1][2]
These application notes provide a comprehensive set of protocols to investigate and quantify the impact of this compound on both global and specific alternative splicing events. The methodologies detailed below cover genome-wide analysis using RNA sequencing (RNA-seq), validation of specific splicing events by reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and functional assessment using a splicing reporter assay.
I. Global Splicing Analysis using RNA-Sequencing
This protocol outlines the workflow for identifying genome-wide changes in alternative splicing upon treatment with this compound.
Experimental Workflow: RNA-Sequencing
Caption: Workflow for RNA-seq analysis of this compound's effect on splicing.
Experimental Protocol: RNA-Sequencing
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa, MCF7) at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours). Perform experiments in biological triplicate.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
This typically involves poly(A) selection of mRNA, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification.
-
Perform quality control on the final libraries to assess size distribution and concentration.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).
-
-
Bioinformatics Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Differential Splicing Analysis: Employ specialized software to identify and quantify differential splicing events between this compound-treated and control samples. Popular tools include:
-
rMATS: Detects differential alternative splicing events corresponding to five major types of alternative splicing patterns.
-
DEXSeq: Identifies differential exon usage between conditions.[6]
-
SUPPA2: Calculates Percent Spliced-In (PSI) values from transcript quantification.
-
-
Data Visualization: Visualize significant splicing events using tools like Sashimi plots, which provide a quantitative visualization of read densities and splice junctions for a given genomic region.
-
Data Presentation: RNA-Sequencing Results
Summarize the differential splicing analysis results in a structured table.
| Gene | Event Type | Chromosomal Location | PSI (Control) | PSI (this compound) | ΔPSI | P-value | FDR |
| Example Gene 1 | Skipped Exon | chr1:12345-12390 | 0.25 | 0.75 | 0.50 | 1.5e-6 | 2.8e-5 |
| Example Gene 2 | Alternative 3' SS | chrX:54321-54350 | 0.80 | 0.40 | -0.40 | 3.2e-5 | 4.1e-4 |
| Example Gene 3 | Retained Intron | chr12:98765-98865 | 0.10 | 0.55 | 0.45 | 5.0e-7 | 8.9e-6 |
-
PSI: Percent Spliced-In, the proportion of transcripts that include a specific alternative exon.
-
ΔPSI: Change in PSI between treated and control samples.
-
P-value: Statistical significance of the change.
-
FDR: False Discovery Rate, the P-value adjusted for multiple testing.
II. Validation of Splicing Events by RT-qPCR
This protocol provides a method to validate specific alternative splicing events identified from the RNA-seq data.
Experimental Workflow: RT-qPCR Validation
Caption: Workflow for RT-qPCR validation of alternative splicing events.
Experimental Protocol: RT-qPCR
-
RNA and cDNA Preparation:
-
Use the same RNA samples from the RNA-seq experiment (or a new set prepared under identical conditions).
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcriptase with a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design and Validation:
-
Design primers that flank the alternative exon of interest. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon. This design allows for the amplification of both the inclusion and exclusion isoforms in the same reaction.
-
Alternatively, design primer pairs specific to each isoform (one spanning the exon-exon junction of the inclusion isoform and another spanning the junction of the exclusion isoform).
-
Validate primer pairs for specificity (single peak in melt curve analysis) and efficiency (standard curve analysis).
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix.
-
Set up reactions in triplicate for each sample and primer pair.
-
The thermal cycling protocol typically includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative abundance of the inclusion and exclusion isoforms. The Percent Spliced-In (PSI) can be calculated using the ΔCt method.
-
Data Presentation: RT-qPCR Validation Results
| Gene | Primer Set | ΔCt (Control vs. This compound) | Fold Change (Inclusion/Exclusion) | PSI (Control) | PSI (this compound) |
| Example Gene 1 | Flanking Primers | -2.5 | 5.7 | 0.28 | 0.79 |
| Example Gene 2 | Isoform-Specific | 1.8 | 0.3 | 0.75 | 0.35 |
III. Splicing Reporter Assay
This protocol uses a minigene reporter system to functionally assess the impact of this compound on the splicing of a specific exon.
Experimental Workflow: Splicing Reporter Assay
Caption: Workflow for the splicing reporter assay.
Experimental Protocol: Splicing Reporter Assay
-
Minigene Construct:
-
Design and synthesize a minigene construct containing the alternative exon of interest and its flanking intronic and constitutive exonic sequences.
-
Clone this minigene into a suitable expression vector (e.g., pcDNA3.1) that contains promoter and polyadenylation signals. The vector may also express a fluorescent reporter to monitor transfection efficiency.
-
-
Cell Transfection and Treatment:
-
Seed a suitable cell line (e.g., HEK293T) in a multi-well plate.
-
Transfect the cells with the minigene reporter plasmid using a standard transfection reagent (e.g., Lipofectamine 3000).
-
After 24 hours, treat the transfected cells with this compound or DMSO for an additional 24 hours.
-
-
Analysis of Splicing Products:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA as described in the RT-qPCR protocol.
-
Perform RT-PCR using primers specific to the vector's exonic sequences flanking the minigene insert.
-
Separate the PCR products on an agarose gel. The inclusion and exclusion isoforms will appear as distinct bands of different sizes.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ).
-
Data Presentation: Splicing Reporter Assay Results
| Construct | Treatment | Inclusion Band Intensity | Exclusion Band Intensity | Percent Spliced-In (PSI) |
| Minigene-Gene1 | DMSO | 3500 | 10500 | 25.0% |
| Minigene-Gene1 | This compound (5 µM) | 9800 | 4200 | 70.0% |
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive assessment of this compound's effect on pre-mRNA splicing. By combining genome-wide discovery with targeted validation and functional reporter assays, researchers can gain detailed insights into the mechanism of action of this novel PRMT5 inhibitor and its potential as a therapeutic agent for splicing-related disorders.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. A comprehensive benchmarking of differential splicing tools for RNA-seq analysis at the event level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: BRD0639 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction to BRD0639
This compound is a first-in-class, covalent inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-substrate adaptor protein interaction.[1][2][3][4][5] Unlike catalytic inhibitors that target the enzyme's active site, this compound functions by covalently binding to cysteine 278 on PRMT5.[1][2] This binding competitively inhibits the interaction between PRMT5 and its substrate adaptor proteins, such as RIOK1 and pICln, which are crucial for the methylation of a specific subset of PRMT5 substrates, including components of the spliceosome.[1][2][3][4] By disrupting these protein-protein interactions, this compound effectively reduces the symmetric dimethylation of arginine residues on target proteins, a post-translational modification implicated in various cellular processes, including RNA splicing, gene expression, and the DNA damage response.[6]
PRMT5 is overexpressed in a variety of malignancies, including lymphoma, breast, lung, and colorectal cancers, and its elevated expression often correlates with poor prognosis.[7][8] This has positioned PRMT5 as a compelling target for anticancer drug development.
Rationale for Combination Therapies
A key focus for PRMT5-targeted therapies is cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, including pancreatic cancer, glioblastoma, and mesothelioma.[9] Loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which is an endogenous partial inhibitor of PRMT5.[6] This partial inhibition sensitizes MTAP-deleted cancer cells to further PRMT5 inhibition, creating a synthetic lethal vulnerability that can be exploited therapeutically.[1][6][7] MTA-cooperative PRMT5 inhibitors, which selectively target the MTA-bound state of PRMT5, are being developed to leverage this synthetic lethality.[7]
Given that this compound offers a distinct mechanism of PRMT5 inhibition, its combination with other anticancer agents is a promising strategy to enhance therapeutic efficacy, overcome resistance, and broaden its applicability. Combination approaches may offer synergistic effects, allowing for lower, less toxic doses of each agent. While clinical data on this compound combinations are not yet available, extensive preclinical research with other PRMT5 inhibitors provides a strong rationale for several combination strategies.
Synergistic Combinations with PRMT5 Inhibitors
The following tables summarize preclinical data for the combination of various PRMT5 inhibitors with other cancer therapies. This information serves as a valuable reference for designing combination studies with this compound.
Table 1: PRMT5 Inhibitors in Combination with Chemotherapy
| PRMT5 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| EPZ015938 | Cisplatin | Triple-Negative Breast Cancer (TNBC) | Synergistic impairment of cell proliferation, even in cell lines resistant to the PRMT5 inhibitor alone. | [10] |
| EPZ015938 | Doxorubicin | Triple-Negative Breast Cancer (TNBC) | Synergistic impairment of cell proliferation. | [10] |
| EPZ015938 | Camptothecin | Triple-Negative Breast Cancer (TNBC) | Synergistic impairment of cell proliferation. | [10] |
| GSK3326595 | Irinotecan (CPT-11) | Microsatellite-Stable Colorectal Cancer (MSS CRC) | Synergistically induces a mismatch repair deficiency-like state and enhances sensitivity to CPT-11. | [3] |
| Unspecified | Gemcitabine | Pancreatic Cancer | Leads to synthetic lethality. | |
| EPZ015666 | Paclitaxel | Lung Adenocarcinoma | Potent and synergistic killing of cancer cells. The combination may overcome resistance to PRMT5 inhibition. | [11] |
Table 2: PRMT5 Inhibitors in Combination with Targeted Therapies
| PRMT5 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| Unspecified | MAP Kinase Pathway Inhibitors | Lung, Brain, Pancreatic Cancers, Melanoma, Mesothelioma | Improved effectiveness and complete tumor regressions in preclinical models, particularly in MTAP-deleted cancers with MAPK alterations. | [2][4] |
| EPZ015938 | Erlotinib (EGFR Inhibitor) | Triple-Negative Breast Cancer (TNBC) | Synergistic effects, especially in EGFR-overexpressing cell lines. | [10] |
| EPZ015938 | Neratinib (EGFR/HER2/HER4 Inhibitor) | Triple-Negative Breast Cancer (TNBC) | Synergistic interaction in TNBC cell lines. | [10] |
| PRT382 | Venetoclax (BCL-2 Inhibitor) | Mantle Cell Lymphoma (MCL) | Synergistic cell death in vitro and in vivo, including in ibrutinib-resistant models. | [1] |
| JNJ-64619178 | Venetoclax (BCL-2 Inhibitor) | B-cell Non-Hodgkin Lymphoma (NHL) | Synergistically induced apoptosis and delayed tumor growth in a xenograft model. | [12] |
| MRTX1719 | Olaparib (PARP Inhibitor) | MTAP-deleted Cancers | Enhanced tumor growth inhibition compared to either agent alone. | [13] |
| MRTX1719 | Palbociclib (CDK4/6 Inhibitor) | MTAP-deleted Cancers | Enhanced tumor growth inhibition compared to either agent alone. | [13] |
| JNJ-64619178 | Type I PRMT Inhibitor | Various Cancers | Synergistic antitumor activity in cell-based assays and in vivo studies. | [14] |
Table 3: PRMT5 Inhibitors in Combination with Immunotherapy
| PRMT5 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| GSK3326595 | Anti-TIGIT | Microsatellite-Stable Colorectal Cancer (MSS CRC) | Triple combination with CPT-11 showed impressive anti-tumor efficacy in vivo. | [3] |
| MRTX1719 | Anti-PD-1 | MTAP-loss Tumors | Slowed tumor growth and extended survival in syngeneic murine models. | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
Test compounds (this compound and combination agent)
-
Luminometer
Procedure:
-
Cell Seeding: Prepare opaque-walled multiwell plates with mammalian cells in culture medium (e.g., 100 µL per well for 96-well plates). Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: Add the test compounds (this compound alone, combination agent alone, and the combination at various concentrations) to the experimental wells. Incubate according to the specific experimental design (e.g., 72 hours).
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
Protocol 2: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound, the combination agent, and their combination for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Cell Washing: Centrifuge the cell suspension and wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression or post-translational modification of specific proteins following drug treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Analysis of Drug Synergy
To quantitatively assess whether the combination of this compound and another therapeutic agent is synergistic, additive, or antagonistic, the following methods are commonly used:
-
Chou-Talalay Combination Index (CI): This method is based on the median-effect equation and is a widely accepted standard for quantifying drug interactions.[16] The CI theorem provides a quantitative definition for:
-
Synergism: CI < 1
-
Additive effect: CI = 1
-
Antagonism: CI > 1 Software such as CompuSyn can be used to calculate CI values from dose-response data.[17]
-
-
Bliss Independence Model: This model assumes that the two drugs act independently.[18] Synergy is determined if the observed effect of the combination is greater than the expected effect calculated from the individual drug activities. The expected combined effect (E_exp) is calculated as: E_exp = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of drug A and drug B alone. A synergy score can be calculated as the difference between the observed and expected effects.
Visualizations
Caption: Mechanism of action of this compound on the PRMT5 signaling pathway.
Caption: Experimental workflow for assessing this compound combination therapies.
Caption: Synthetic lethality in MTAP-deleted cancers with PRMT5 inhibition.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 5. ch.promega.com [ch.promega.com]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. punnettsquare.org [punnettsquare.org]
- 15. scribd.com [scribd.com]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination index calculations [bio-protocol.org]
- 18. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
Application Notes and Protocols for In Vivo Studies of BRD0639
For Researchers, Scientists, and Drug Development Professionals
Introduction to BRD0639
This compound is a first-in-class small molecule inhibitor that operates through a novel mechanism to target Protein Arginine Methyltransferase 5 (PRMT5).[1] Unlike catalytic inhibitors, this compound is a PRMT5 Binding Motif (PBM)-competitive inhibitor.[1] It functions by covalently binding to cysteine 278 on PRMT5, thereby disrupting the interaction between PRMT5 and its substrate adaptor protein, RIOK1.[2][3][4] This disruption prevents the methylation of PRMT5 substrates, a process crucial for the proliferation of certain cancer cells.[2][4]
The therapeutic potential of this compound is particularly significant in cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][4] MTAP-deleted cancer cells have an increased reliance on PRMT5 activity, creating a synthetic lethal relationship that can be exploited by inhibitors like this compound.[2][4] These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in relevant preclinical cancer models.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action for this compound in the context of PRMT5 signaling.
Data Presentation: In Vivo Study Parameters for PRMT5 Inhibitors
The following tables summarize key parameters from published in vivo studies of other PRMT5 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Preclinical In Vivo Dosing of PRMT5 Inhibitors
| Compound | Animal Model | Tumor Type | Route of Administration | Dose Range | Dosing Schedule | Reference |
| MRTX1719 | Mouse Xenograft (LU99) | Lung Cancer (MTAP-deleted) | Oral Gavage | 12.5 - 100 mg/kg | Once Daily | [1][2] |
| GSK3326595 | Mouse Xenograft (Z-138) | Lymphoma | Oral Gavage | 25 - 100 mg/kg | Twice Daily | [5] |
| JNJ-64619178 | Mouse Xenograft (NCI-H1048) | Small Cell Lung Cancer | Oral Gavage | 1 - 10 mg/kg | Once Daily | [6][7] |
| Compound 20 | Mouse Xenograft (MV-4-11) | Leukemia | Intraperitoneal Injection | 10 mg/kg | Twice Daily | [8] |
| SKL27969 | Mouse PDX | Glioblastoma | Oral | 50 mg/kg | Not Specified | [9] |
Table 2: In Vivo Study Endpoints and Biomarkers for PRMT5 Inhibition
| Endpoint/Biomarker | Purpose | Method of Analysis | Sample Type | Key Findings | Reference |
| Tumor Volume | To assess anti-tumor efficacy | Caliper Measurement | N/A | Dose-dependent tumor growth inhibition | [1][2][5] |
| Body Weight | To monitor toxicity | Scale Measurement | N/A | To ensure the drug is well-tolerated | [4] |
| Symmetric Dimethylarginine (SDMA) Levels | To measure target engagement (Pharmacodynamics) | Western Blot, Immunohistochemistry | Tumor Tissue, Plasma | Dose-dependent reduction in SDMA | [1][2][8] |
| Survival | To evaluate overall therapeutic benefit | Kaplan-Meier Analysis | N/A | Increased median survival | [4] |
| Splicing Factor Methylation (e.g., SmD1/3) | To confirm downstream pathway inhibition | Western Blot | Tumor Tissue | Inhibition of methylation | [7] |
Experimental Protocols
Animal Model Selection and Xenograft Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice using an MTAP-deleted human cancer cell line.
Materials:
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Basement membrane matrix (e.g., Matrigel)
-
Syringes (1 mL) with 27-gauge needles
-
Digital calipers
Protocol:
-
Culture the selected MTAP-deleted cancer cell line under standard conditions.
-
On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and basement membrane matrix at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth by measuring tumor dimensions with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Formulation: Prepare the vehicle solution. For a 10 mg/mL stock solution of this compound, dissolve the required amount of powder in the vehicle. It is recommended to prepare the formulation fresh daily. Sonication may be used to aid dissolution.
-
Dose Calculation: Based on the data from analogous PRMT5 inhibitors, a starting dose range of 25-100 mg/kg for this compound is recommended for initial dose-finding studies. The final volume for oral gavage should be approximately 100-200 µL per 20g mouse.
-
Administration: Administer the calculated dose of this compound or vehicle to the respective groups of mice via oral gavage. A once-daily or twice-daily dosing schedule should be considered based on the initial tolerability and efficacy data.
Efficacy and Pharmacodynamic Assessment
Objective: To evaluate the anti-tumor efficacy and target engagement of this compound in vivo.
Materials:
-
Digital calipers
-
Analytical balance
-
Tissue collection tools
-
Reagents for Western blotting and immunohistochemistry (including a primary antibody against SDMA)
Protocol:
-
Efficacy Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week throughout the study.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
-
Pharmacodynamic Analysis:
-
For pharmacodynamic studies, satellite groups of mice can be treated with this compound.
-
At selected time points after the final dose (e.g., 4, 8, and 24 hours), euthanize the mice and collect tumor tissue and plasma samples.
-
Flash-freeze tumor tissue in liquid nitrogen for subsequent analysis.
-
Prepare tumor lysates and perform Western blotting to assess the levels of SDMA. A significant reduction in SDMA levels in the this compound-treated groups compared to the vehicle control will indicate target engagement.
-
Alternatively, tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of SDMA.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EXTH-74. TUMOR PHARMACOKINETICS AND PHARMACODYNAMICS IN PATIENT-DERIVED XENOGRAFT MODELS OF GLIOBLASTOMA TREATED WITH THE PRMT5 INHIBITOR SKL27969 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PRMT5 in Neurobiology using BRD0639
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a myriad of cellular processes, including gene transcription, RNA splicing, and signal transduction. In the field of neurobiology, PRMT5 has emerged as a key regulator of neuronal development, oligodendrocyte differentiation, and the pathophysiology of neurological disorders such as neurodegenerative diseases, cerebral ischemia, and brain cancers like glioblastoma and neuroblastoma.
BRD0639 is a first-in-class, covalent, and PBM-competitive small molecule inhibitor of PRMT5.[1][2][3] It selectively targets a substrate-binding pocket on PRMT5, distinct from the catalytic site, known as the PRMT5-binding motif (PBM). By forming a covalent bond with Cysteine 278 of PRMT5, this compound effectively disrupts the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as RIOK1 and pICln.[2][3] This disruption prevents the recruitment of specific substrates to the catalytic domain of PRMT5, leading to a reduction in their symmetric dimethylation.[3][4] These application notes provide a comprehensive guide for utilizing this compound to investigate the role of PRMT5 in various neurobiological contexts.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | IC50 / EC50 | Reference |
| PRMT5-RIOK1 Complex Disruption | Permeabilized HEK293T | NanoBiT Assay | 7.5 µM | [3] |
| PRMT5-RIOK1 Complex Disruption | Intact HEK293T | NanoBiT Assay | 16 µM | [3] |
| PRMT5 Adduct Formation | Expi293 | LC-MS | 3 µM (EC50) | [3] |
| Inhibition of PRMT5-PBM Interaction | Biochemical Assay | Fluorescence Polarization | 13.8 µM | [1] |
Note: Specific IC50 values for this compound in neuroblastoma or glioblastoma cell lines are not yet publicly available. Researchers should perform dose-response experiments to determine the optimal concentration for their specific neuronal cell model, starting with a range of 1-25 µM.
Signaling Pathways
PRMT5 has been implicated in the regulation of key signaling pathways in the nervous system. This compound can be utilized to dissect the involvement of PRMT5 in these pathways.
PRMT5 and Hedgehog Signaling in Neuroprotection
In the context of cerebral ischemia, PRMT5 has been shown to translocate to the nucleus and repress the Hedgehog signaling pathway, which contributes to neuronal cell death.[5] Inhibition of PRMT5 can, therefore, be neuroprotective. This compound can be used to investigate this mechanism further.
References
- 1. This compound | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetic screen identified PRMT5 as a neuroprotection target against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRD0639 Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of BRD0639, a first-in-class covalent inhibitor of the PRMT5-substrate adaptor protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its on-target mechanism of action?
A1: this compound is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It acts as a first-in-class PBM-competitive inhibitor, meaning it binds to the PRMT5 binding motif (PBM).[2][3] This binding disrupts the interaction between PRMT5 and its substrate adaptor proteins, such as RIOK1.[2][4] Mechanistically, this compound forms a covalent bond with a specific cysteine residue (Cys278) on PRMT5.[2][5] This covalent modification leads to the reduction of substrate methylation.[2][5]
Q2: What are the known on-target potency values for this compound?
A2: The potency of this compound has been characterized in various assays. These values are crucial for designing experiments with appropriate concentrations of the inhibitor.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 (PBM interaction) | 13.8 µM | [2] |
| Permeabilized Cells | IC50 (PRMT5-RIOK1 disruption) | 7.5 µM | [3][6] |
| Living Cells | IC50 (PRMT5-RIOK1 disruption) | 16 µM | [3][6] |
| Cellular Adduct Formation | EC50 (PRMT5 adducts) | 3 µM |
Q3: What are the known off-targets of this compound?
A3: As of the latest available data, a comprehensive public profile of this compound's off-targets from broad-panel screens (e.g., kinome-wide scans) is not available. The development of this compound involved optimizing the reactivity of its covalent warhead to balance on-target potency with reduced non-specific reactivity, suggesting a proactive approach to enhance its selectivity.[5] However, the absence of a complete off-target profile necessitates that researchers empirically determine and control for potential off-target effects in their specific experimental systems.
Q4: How can I minimize the risk of off-target effects in my experiments with this compound?
A4: Minimizing off-target effects is crucial for the correct interpretation of experimental results. Here are key strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of this compound that elicits the desired on-target phenotype. Using excessive concentrations increases the likelihood of engaging off-targets.
-
Employ a Structurally Related Inactive Control: Use a control compound that is structurally similar to this compound but does not bind to PRMT5. The original developers of this compound used BRD2198 as an inactive control in their cellular assays.[6] Observing a phenotype with this compound but not with the inactive control strengthens the evidence for on-target activity.
-
Confirm Target Engagement in Your System: Utilize biophysical assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assays to confirm that this compound is binding to PRMT5 in your specific cell line or model system at the concentrations used.[10][11]
Troubleshooting Guides
Problem 1: I am observing a phenotype, but I am unsure if it is an on-target effect of PRMT5 inhibition.
Solution Workflow:
Figure 1. Workflow to Validate On-Target Effects. This diagram outlines the experimental steps to confirm that an observed phenotype is due to the on-target inhibition of PRMT5 by this compound.
Problem 2: How can I identify potential off-targets of this compound in my experimental system?
Solution: Chemical Proteomics
Chemical proteomics is a powerful, unbiased approach to identify the direct targets of a covalent inhibitor within a complex proteome.[12][13]
Experimental Workflow:
Figure 2. Chemical Proteomics Workflow. This diagram illustrates the steps for identifying protein targets of this compound using an affinity-tagged probe and mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with PRMT5 in intact cells.[11][14]
Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification and Western Blot: Carefully collect the supernatant. Determine the protein concentration and normalize all samples. Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific for PRMT5.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: NanoBRET® Target Engagement Assay for PRMT5
Objective: To quantify the binding of this compound to PRMT5 in living cells.[10][15]
Methodology:
-
Cell Preparation: Co-transfect cells with a NanoLuc®-PRMT5 fusion vector and the WDR77 partner protein expression vector. Seed the transfected cells into 96-well plates.
-
Tracer and Inhibitor Addition: Add the NanoBRET® tracer specific for PRMT5 to the cells at a predetermined optimal concentration. Add serial dilutions of this compound or vehicle control.
-
Signal Detection: Add the NanoBRET® substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore target engagement. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.
Protocol 3: Mass Spectrometry-Based Adduct Detection
Objective: To directly detect the covalent modification of PRMT5 by this compound.[16][17]
Methodology:
-
Protein Treatment: Incubate purified recombinant PRMT5 with this compound at various molar ratios (e.g., 1:1, 1:5, 1:10) for a defined period.
-
Sample Preparation: Quench the reaction and prepare the protein for mass spectrometry. This can involve either intact protein analysis ("top-down") or enzymatic digestion (e.g., with trypsin) for peptide analysis ("bottom-up").
-
LC-MS/MS Analysis: Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Intact Protein Analysis: Look for a mass shift in the PRMT5 protein corresponding to the molecular weight of this compound.
-
Peptide Analysis: Search the MS/MS data for peptides containing Cys278 with a mass modification corresponding to the adducted this compound.
-
Signaling Pathway
Figure 3. This compound Mechanism of Action. This diagram shows how this compound covalently binds to PRMT5, disrupting its interaction with substrate adaptors like RIOK1, which in turn leads to reduced methylation of substrate proteins.
References
- 1. BiochemSphere [biochemicalsci.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Orthogonal validation of CRISPRCas9 and siRNA generated phenotypes using cell painting | Revvity [revvity.com]
- 8. A comparison of CRISPR/Cas9 and siRNA-mediated ALDH2 gene silencing in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. NanoBRET® TE PRMT5 Assay [at.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET® TE PRMT5 Assay [promega.sg]
- 16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
BRD0639 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of BRD0639, a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: The solid form of this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. Under these conditions, the compound is stable for at least four years.[1]
Q2: What is the best way to prepare and store this compound stock solutions?
A: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol. To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storage.
Q3: At what temperatures should I store the stock solutions?
A: For optimal stability, this compound stock solutions should be stored at -20°C for short- to medium-term storage (up to one month) and at -80°C for long-term storage (up to one year).[2]
Q4: How stable is this compound in solution?
A: this compound exhibits good stability in stock solutions when stored as recommended. A key indicator of its stability is its relatively low reactivity with glutathione (B108866) (GSH), a major intracellular thiol. In a GSH stability assay, this compound demonstrated a half-life of 916 minutes, indicating good stability in a reducing environment.[3] While early analogs of this compound had issues with plasma stability, these were addressed during its development.[3][4] For critical applications, it is always advisable to prepare fresh dilutions from a frozen stock on the day of the experiment.
Q5: Is this compound sensitive to light?
A: While specific photostability data for this compound is not currently available, it is a general best practice for all small molecule inhibitors to protect them from prolonged exposure to light. Store both solid compound and solutions in light-protected containers (e.g., amber vials) or in the dark.
Troubleshooting Guide
Issue: I am seeing precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Solvent not fully anhydrous. The presence of moisture in the solvent can reduce the solubility of this compound.
-
Solution: Use high-purity, anhydrous grade solvents for preparing stock solutions. Ensure that the solvent has not been exposed to atmospheric moisture.
-
-
Possible Cause 2: Exceeded solubility limit. The concentration of the stock solution may be too high for the chosen solvent.
-
Solution: Gently warm the solution and vortex or sonicate to aid in re-dissolving the compound. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Refer to the solubility data in Table 2.
-
-
Possible Cause 3: Improper storage. Repeated freeze-thaw cycles can lead to compound precipitation and degradation.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue: My experimental results are inconsistent or show a loss of this compound activity over time.
-
Possible Cause 1: Degradation of the compound in working solutions. this compound, like many small molecules, may have limited stability in aqueous-based buffers or cell culture media, especially over extended incubation periods at 37°C.
-
Solution: Prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
-
Possible Cause 2: Interaction with experimental components. Components in your assay buffer or cell culture media may interact with and reduce the effective concentration of this compound.
-
Solution: If possible, perform control experiments to assess the stability of this compound in your specific experimental medium over the time course of your assay.
-
-
Possible Cause 3: Incorrect storage of stock solutions. Storing stock solutions at inappropriate temperatures or for longer than the recommended duration can lead to gradual degradation.
-
Solution: Strictly adhere to the recommended storage conditions outlined in Table 1.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 4 years |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 1 year |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 5 mg/mL |
| DMF | ≥ 5 mg/mL |
| Ethanol | ≥ 5 mg/mL |
Experimental Protocols
Protocol for Assessing Compound Stability in Experimental Media
This protocol provides a general workflow to evaluate the stability of this compound in a specific aqueous buffer or cell culture medium.
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental medium at the final concentration used in your assays.
-
Time-Course Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Quenching and Storage: Immediately quench any potential degradation by adding a suitable organic solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in your experimental medium.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting guide for common issues with this compound.
Caption: Mechanism of action of this compound.
References
interpreting unexpected results from BRD0639 experiments
Welcome to the technical support center for BRD0639. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results from experiments involving this compound, a first-in-class covalent inhibitor of the PRMT5-substrate adaptor protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PBM-competitive covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It selectively targets cysteine 278 (C278) within the PRMT5 substrate-binding motif (PBM), forming a covalent bond.[1][3] This action disrupts the interaction between PRMT5 and its substrate adaptor proteins, such as RIOK1 and pICln, which is necessary for the methylation of a subset of PRMT5 substrates.[1][2][3] Consequently, this leads to a reduction in symmetric dimethylarginine (SDMA) levels on these specific substrates.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Shorter-term storage of stock solutions at -20°C is viable for up to one month. It is advisable to prepare aliquots of the stock solution to prevent multiple freeze-thaw cycles.
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated on-target activity in various cell lines, including Expi293 and HCT116 cells.[3][4] The cellular response to this compound can be cell-line dependent, influenced by factors such as the expression levels of PRMT5 and its adaptor proteins, as well as the cellular dependency on the specific PRMT5 substrates affected by the inhibitor.
Q4: What is the expected outcome of this compound treatment on global SDMA levels?
A4: Treatment with this compound is expected to cause a selective reduction in SDMA levels on a subset of PRMT5 substrates.[3] It is important to note that this compound does not inhibit the catalytic activity of PRMT5 directly but rather prevents the methylation of specific substrates by disrupting the interaction with their respective adaptor proteins. Therefore, a complete ablation of all SDMA is not the anticipated outcome. The observed phenotype should be similar to the genetic disruption of the PRMT5-PBM interaction.[3]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Problem 1: Inconsistent or Higher-Than-Expected IC50 Values in Cell-Based Assays
You may observe variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability or target engagement assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Ensure this compound stock solutions are fresh and have been stored correctly at -80°C in aliquots to avoid freeze-thaw cycles. Prepare working dilutions immediately before use. |
| Time-Dependent Covalent Inhibition | As a covalent inhibitor, the IC50 of this compound is time-dependent.[1] Ensure that the pre-incubation and treatment times are consistent across all experiments. Consider performing a time-course experiment (e.g., 4, 8, 24, 48 hours) to determine the optimal incubation time for your cell line and assay. |
| Cell Density and Proliferation Rate | High cell density or rapid cell proliferation can lead to a higher apparent IC50. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| High Protein Concentration in Serum | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, but be mindful of potential effects on cell health. |
| Assay-Specific Artifacts | For assays like the MTT assay, high concentrations of the compound may interfere with the formazan (B1609692) production or solubilization. Include appropriate vehicle controls and consider alternative viability assays (e.g., CellTiter-Glo). |
Summary of Reported this compound IC50 Values:
| Assay Type | Cell Permeability | Cell Line | IC50 (µM) | Reference |
| PRMT5-RIOK1 Disruption | Permeabilized | 293T | 7.5 | [3][5] |
| PRMT5-RIOK1 Disruption | Intact | 293T | 16 | [3][5] |
| Fluorescence Polarization | N/A | N/A | 13.8 (40 min) | [1][3] |
Troubleshooting Logic for Inconsistent IC50 Values:
Troubleshooting inconsistent IC50 values.
Problem 2: No or Weak Reduction in SDMA Levels by Western Blot
After treating your cells with this compound, you do not observe the expected decrease in symmetric dimethylarginine (SDMA) levels.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | The concentration of this compound may be too low or the incubation time too short. Titrate the concentration (e.g., 1-25 µM) and perform a time-course experiment. A published protocol uses 25 µM with two treatments over 24 hours in HCT116 cells.[4] |
| Antibody Specificity | The anti-SDMA antibody may not be optimal for detecting changes in the specific substrates affected by this compound. Use a well-validated pan-SDMA antibody, such as the Sym10 antibody, which has been shown to detect multiple SDMA-containing proteins. |
| Insufficient Protein Loading | The abundance of the specific methylated substrates may be low. Ensure you load a sufficient amount of total protein (20-40 µg) on your gel. |
| Western Blotting Technique | Issues with protein transfer, blocking, or antibody incubations can lead to weak signals. Ensure efficient transfer, use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST), and optimize primary and secondary antibody concentrations and incubation times. |
| Cell Line-Specific Effects | The specific PRMT5 substrates affected by this compound may not be highly expressed or methylated in your chosen cell line. Consider using a positive control cell line, such as HCT116, where effects have been previously demonstrated. |
Signaling Pathway of this compound Action:
This compound mechanism of action.
Problem 3: Unexpected Cell Death or Cytotoxicity
You observe significant cell death at concentrations where you expect to see specific on-target effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Although designed to be selective, at higher concentrations or in certain sensitive cell lines, this compound could have off-target effects. As a covalent molecule, it has the potential to react with other accessible cysteines.[4] It is crucial to perform dose-response experiments to identify a therapeutic window where on-target effects are observed without significant cytotoxicity. |
| On-Target Toxicity | The inhibition of the PRMT5-adaptor protein interaction may be synthetically lethal in your specific cell model, especially if the cells are highly dependent on the methylation of the affected substrates for survival. This could be the case in certain cancer cell lines. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Compound Purity and Stability | Impurities in the compound batch or degradation products could be cytotoxic. Use a high-purity compound and follow the recommended storage conditions. |
Experimental Workflow for Assessing Cytotoxicity:
Cytotoxicity assay workflow.
Experimental Protocols
Western Blot for SDMA Detection
This protocol is a general guideline for detecting changes in SDMA levels following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control (DMSO) for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against SDMA (e.g., Sym10, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
Normalize the SDMA signal to a loading control (e.g., β-actin or GAPDH).
-
MTT Assay for Cell Viability
This protocol provides a method for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing BRD0639 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the novel PRMT5 inhibitor BRD0639, ensuring its proper solubility and stability in experimental media is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in cell culture.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact its effective concentration, leading to inconsistent and unreliable experimental outcomes. The following guide provides a systematic approach to identifying and resolving these issues.
Visualizing the Problem: Experimental Workflow for Identifying Precipitation
The first step in troubleshooting is to determine the solubility limit of this compound in your specific experimental setup.
Common Scenarios and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution in media | The aqueous solubility of this compound is low (reported as 1.2 μM in PBS). Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to "crash out."[1] | - Step-wise Dilution: First, dilute the DMSO stock into a small volume of media containing fetal bovine serum (FBS). The proteins in FBS can help stabilize the compound. Then, add this intermediate dilution to the final volume of the culture medium. - Reduce Final DMSO Concentration: Ensure the final DMSO concentration in the media is below 0.5% to minimize solvent shock and cytotoxicity. - Pre-warm the Medium: Adding the compound to the medium pre-warmed to 37°C can improve solubility. |
| Precipitation observed after incubation | The compound may have limited stability in the culture medium at 37°C over time. Changes in pH within the incubator can also affect solubility. | - Media Refresh: For longer experiments, consider refreshing the media with a freshly prepared compound solution every 12-24 hours. A published protocol for this compound in Expi293 cells at 25 μM involved a media change and re-treatment after 12 hours.[1] - Use of Co-solvents: For demanding applications, consider adapting in vivo formulations. Prepare an intermediate stock of this compound in a solution containing a small percentage of a biocompatible co-solvent like PEG300 or a surfactant like Tween-80 before the final dilution in your culture medium.[2] |
| Inconsistent results between experiments | Variability in the preparation of the compound working solution. Incomplete dissolution of the initial DMSO stock. | - Standardize Protocol: Ensure a consistent and standardized protocol for preparing the working solutions for every experiment. - Ensure Complete Stock Dissolution: Before making dilutions, confirm that your high-concentration DMSO stock of this compound is fully dissolved. If needed, use gentle warming (e.g., 37°C water bath) or brief sonication.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). Stock solutions of 10 mM or even higher can be prepared in 100% DMSO.[3] It is crucial to use anhydrous (dry) DMSO, as absorbed water can reduce the solubility of the compound.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is low. One study reported a solubility of 1.2 μM in phosphate-buffered saline (PBS).[1] This low aqueous solubility is the primary reason for precipitation when diluting from a DMSO stock into cell culture media.
Q3: How can I increase the solubility of this compound in my cell-based assays?
A3: Several strategies can be employed:
-
Optimize the dilution process: Use a stepwise dilution method, preferably into a medium containing serum.
-
Pre-warm your media: Adding the compound to the media at 37°C can aid in keeping it in solution.
-
Use co-solvents: For specific applications, preparing an intermediate stock with biocompatible excipients like PEG300, Tween-80, or SBE-β-CD can significantly improve solubility.[2]
-
Regular media changes: For long-term experiments, refreshing the media with a new preparation of the compound can overcome stability issues.
Q4: Does fetal bovine serum (FBS) affect the solubility of this compound?
A4: While specific data for this compound is not available, serum proteins, such as albumin, can bind to small molecules and help to keep them in solution, effectively increasing their apparent solubility in cell culture media.[4][5] Therefore, performing dilutions in serum-containing media is recommended.
Q5: At what concentration has this compound been successfully used in cell culture?
A5: A published study successfully used this compound at a final concentration of 25 μM in Expi293 cells. The protocol involved treating the cells, and then refreshing the media and re-dosing with the compound after 12 hours, which may suggest that at this concentration, the compound's stability or solubility is limited over longer periods.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Ensure the compound is fully dissolved. Gentle warming at 37°C or brief sonication can be used if necessary.
-
Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (in serum-containing medium):
-
Pre-warm your complete cell culture medium (containing FBS) to 37°C.
-
In a sterile tube, perform an intermediate dilution of your 10 mM stock solution into the pre-warmed complete medium. For example, to achieve a 100 μM working solution, you could dilute the stock 1:100.
-
-
Prepare Final Working Concentration:
-
Add the intermediate dilution to your cell culture vessel to achieve the desired final concentration. For example, to get a final concentration of 10 μM, you would add 1 part of the 100 μM intermediate solution to 9 parts of the cell culture medium in your well or flask.
-
Gently mix the medium immediately after adding the compound.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 10 mM | [3] |
| Solubility in PBS | 1.2 μM | [1] |
| Reported effective concentration in cell culture | 25 μM (in Expi293 cells with media change) | [1] |
In Vivo Formulation Examples (Adaptable for In Vitro Co-solvent Systems) [2]
| Formulation | Components |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Formulation 3 | 10% DMSO, 90% Corn Oil |
Signaling Pathway and Experimental Visualizations
This compound is a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.[6] It competitively binds to the PRMT5 binding motif (PBM) on PRMT5, thereby preventing the interaction with substrate adaptor proteins like RIOK1. This disruption inhibits the methylation of various PRMT5 substrates.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BRD0639 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for BRD0639 treatment. This compound is a first-in-class, PBM-competitive small molecule inhibitor that covalently modifies cysteine 278 of PRMT5, thereby disrupting the PRMT5-RIOK1 complex and reducing substrate methylation.[1][2][3][4] Proper incubation time is critical for achieving desired experimental outcomes and ensuring accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it influence incubation time?
A1: this compound is a covalent inhibitor, meaning it forms a stable, long-lasting bond with its target, PRMT5.[1][2][3][4] Unlike non-covalent inhibitors that reach equilibrium quickly, the extent of target engagement for covalent inhibitors like this compound is time-dependent. Longer incubation times generally lead to greater target modification until saturation is reached. Therefore, the optimal incubation time will depend on the desired level of target engagement for a specific experimental endpoint.
Q2: What is a good starting point for this compound concentration and incubation time?
A2: A common starting concentration for cell-based assays is in the range of the cellular IC50, which for this compound is approximately 16 µM in living cells.[5] For initial time-course experiments, a range of time points should be tested. Based on published data, a short incubation of 40 minutes has been used to observe disruption of the PRMT5-RIOK1 complex, while a 6-hour incubation has been used to detect the formation of the PRMT5-BRD0639 adduct.[5] For assessing downstream effects like changes in symmetric dimethylation via Western blot, a 12-hour incubation has been reported.[5]
Q3: How does the experimental endpoint affect the optimal incubation time?
A3: The optimal incubation time is highly dependent on the biological process being measured.
-
Target Engagement (PRMT5-BRD0639 adduct formation): Shorter incubation times (e.g., 1-6 hours) may be sufficient.
-
Disruption of Protein-Protein Interaction (PRMT5-RIOK1): This can be a rapid event, and shorter incubation times (e.g., 30 minutes to 4 hours) are often appropriate.
-
Downstream Signaling (e.g., reduction in substrate methylation): This requires time for the enzymatic activity of the existing PRMT5 to be inhibited and for the methylated substrates to be turned over. Intermediate incubation times (e.g., 6-24 hours) are typically necessary.
-
Phenotypic Changes (e.g., effects on cell viability or proliferation): These are often the result of cumulative cellular changes and generally require the longest incubation times (e.g., 24-72 hours or longer).
Q4: Should the cell medium containing this compound be refreshed during long incubation periods?
A4: For incubation times exceeding 24 hours, it is good practice to refresh the medium containing this compound. This ensures that the compound concentration remains stable and that cells are not adversely affected by nutrient depletion or waste accumulation in the culture medium. In one study, the media was refreshed and cells were retreated after 12 hours.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect observed | Incubation time is too short. | Perform a time-course experiment to identify the optimal incubation period for your specific cell line and endpoint.[6] |
| This compound concentration is too low. | Perform a dose-response experiment to determine the effective concentration range for your cell line. | |
| Cell line is resistant or has low PRMT5 expression. | Confirm PRMT5 expression in your cell line. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition. | |
| Compound instability. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Confirm the stability of this compound in your specific cell culture medium. | |
| High cell toxicity or off-target effects | Incubation time is too long. | Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired on-target effect without causing widespread toxicity. |
| This compound concentration is too high. | Lower the concentration of this compound used. Even for covalent inhibitors, excessively high concentrations can lead to off-target effects. | |
| Reactive warhead interacting with other cellular components. | Consider using a more targeted delivery approach if available or perform washout experiments to distinguish between on-target and off-target effects.[7] | |
| High variability between replicates | Inconsistent incubation times. | Ensure precise and consistent timing for inhibitor addition and experiment termination across all replicates. |
| Inconsistent cell seeding density. | Standardize cell seeding density to ensure uniform cell numbers at the start of the treatment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound Treatment
| Experimental Endpoint | Cell Line Example | This compound Concentration | Recommended Incubation Time Range | Reference |
| Disruption of PRMT5-RIOK1 Interaction | 293T (NanoBiT assay) | 16 µM (IC50) | 40 minutes | [5] |
| PRMT5-BRD0639 Adduct Formation | Expi293 | 3 µM (EC50) | 6 hours | [5] |
| Reduction of Symmetric Dimethylation | HCT116 MTAP-/- | 25 µM | 12 hours (with media refresh and re-treatment) | [5] |
| Cell Viability/Proliferation | Various | To be determined (TBD) | 24 - 72 hours | General Guideline |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of Substrate Methylation
This protocol describes how to determine the optimal incubation time for this compound to inhibit the symmetric dimethylation of a PRMT5 substrate, as assessed by Western blot.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the longest time point of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Time-Course Treatment: Treat the cells with the this compound-containing medium or a vehicle control (DMSO) for a range of time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the symmetrically dimethylated form of a known PRMT5 substrate (e.g., anti-SDMA antibody) and an antibody for the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis: Quantify the band intensities for the dimethylated substrate and the total protein. Normalize the dimethylated signal to the total protein signal for each time point. The optimal incubation time is the shortest duration that provides a significant and maximal reduction in substrate methylation.
Protocol 2: Cell Viability Assay to Assess the Effect of this compound Incubation Time
This protocol outlines the steps to determine the effect of different this compound incubation times on cell viability using a resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Resazurin (B115843) Assay: At the end of each incubation period, add resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each incubation time. Plot the viability against the log of the this compound concentration to determine the IC50 value for each time point.
Mandatory Visualization
Caption: this compound inhibits the PRMT5 methylosome, affecting downstream cellular processes.
Caption: Workflow for optimizing this compound incubation time in cell-based assays.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
BRD0639 Covalent Reactivity Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the covalent reactivity of BRD0639, a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a PBM-competitive small molecule that disrupts the PRMT5-RIOK1 complex.[1] It functions as a covalent inhibitor by forming a bond with Cysteine 278 (Cys278) of PRMT5.[1][2] This covalent interaction is crucial for its inhibitory activity. The molecule's design includes a halogenated pyridazinone group, which acts as the "warhead" that reacts with the thiol group of Cys278.[1][2]
Q2: Why is it important to control for the covalent reactivity of this compound?
While the covalent mechanism of this compound is essential for its potency, the inherent reactivity of its electrophilic warhead can potentially lead to off-target modifications of other proteins.[3] Uncontrolled covalent reactivity can result in cellular toxicity or misleading experimental outcomes. Therefore, it is critical to perform control experiments to ensure that the observed biological effects are due to the specific inhibition of the PRMT5-substrate adaptor interaction and not a consequence of non-specific covalent modifications.
Q3: What is a suitable negative control for this compound experiments?
A structurally similar but non-reactive analog is the ideal negative control. For this compound, the compound BRD2198 has been used as an inactive control in cellular assays.[1] BRD2198 is closely related to this compound but is inactive in disrupting the PRMT5-RIOK1 complex, even at high concentrations.[1] Using BRD2198 alongside this compound helps to distinguish on-target effects from off-target or compound-specific, non-covalent effects.
Q4: How can I confirm that this compound is covalently modifying PRMT5 in my experiment?
Several experimental approaches can confirm the covalent modification of PRMT5 by this compound:
-
Mass Spectrometry (MS): This is the most direct method. By analyzing the molecular weight of PRMT5 treated with this compound, you can detect a mass shift corresponding to the addition of the inhibitor. Tandem MS (MS/MS) can further pinpoint the modification to Cys278.[3]
-
Time-Dependent Inhibition Assay: A hallmark of covalent inhibitors is that their potency increases with incubation time. Performing an IC50 determination at various pre-incubation times will show a decrease in the IC50 value as the incubation time increases.[3]
-
Washout Experiments: In a cellular or biochemical assay, if the inhibitory effect of this compound persists after it has been removed from the medium (washed out), it indicates a long-lasting, likely covalent, interaction.[3][4]
-
Site-Directed Mutagenesis: Mutating the target residue, Cys278, to a non-nucleophilic amino acid like Alanine (C278A) should significantly reduce or abolish the inhibitory activity of this compound.
Troubleshooting Guide
Issue 1: High background signal or cellular toxicity in my assay.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target covalent modifications. The electrophilic warhead of covalent inhibitors can react with other cellular nucleophiles, such as glutathione (B108866) (GSH) or other cysteine-containing proteins.[3]
-
Troubleshooting Steps:
-
Titrate the concentration of this compound: Determine the minimal effective concentration that shows the desired on-target effect.
-
Include the inactive control, BRD2198: Treat cells with the same concentration of BRD2198. If the toxicity persists, it might be due to a scaffold-specific effect unrelated to covalent reactivity. If toxicity is absent with BRD2198, it is likely due to the covalent activity of this compound.[1]
-
Perform a Glutathione (GSH) Stability Assay: Assess the intrinsic reactivity of this compound. A very short half-life in the presence of GSH could indicate high reactivity and a higher potential for off-target effects. (See Experimental Protocols section for more details).
-
Issue 2: My washout experiment does not show sustained inhibition.
-
Possible Cause: The washout procedure may be incomplete, or the covalent bond may be slowly reversible.
-
Troubleshooting Steps:
-
Optimize the washout protocol: Increase the number and duration of washes to ensure complete removal of unbound this compound.
-
Extend the post-washout incubation time: Observe the effect over a longer period to see if the inhibition is maintained.
-
Confirm target engagement with Mass Spectrometry: Directly measure the extent of PRMT5 modification by this compound before and after the washout to confirm the presence of the covalent adduct.
-
Issue 3: I am unsure if the observed phenotype is a direct result of inhibiting the PRMT5-RIOK1 interaction.
-
Possible Cause: The phenotype could be due to off-target effects of this compound.
-
Troubleshooting Steps:
-
Use the inactive control BRD2198: This is the primary method to control for off-target effects. The phenotype of interest should not be observed with BRD2198 treatment.[1]
-
Perform a rescue experiment: If possible, overexpressing a mutant of PRMT5 that is resistant to this compound (e.g., C278A) should rescue the observed phenotype.
-
Conduct Chemoproteomic Profiling: For a comprehensive analysis of off-targets, techniques like Activity-Based Protein Profiling (ABPP) can be employed to identify other cellular proteins that are covalently modified by a tagged version of this compound.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the reactivity and potency of this compound.
| Parameter | Value | Description | Reference |
| IC50 (Permeabilized Cells) | 7.5 µM | Concentration of this compound that inhibits 50% of the PRMT5-RIOK1 interaction in permeabilized cells. | [1] |
| IC50 (Living Cells) | 16 µM | Concentration of this compound that inhibits 50% of the PRMT5-RIOK1 interaction in living cells. | [1] |
| GSH Half-life (T½) | 916 min | The half-life of this compound in the presence of glutathione, indicating its intrinsic electrophilic reactivity. A longer half-life suggests lower reactivity and potentially higher selectivity. | [5] |
| k_inact/K_I | Determined via MS-based assay | The second-order rate constant of covalent modification, which is the most accurate measure of covalent inhibitor potency. While the specific value for this compound is not publicly available, it was determined using a mass spectrometry-based assay. | [1] |
Experimental Protocols
1. Time-Dependent IC50 Assay
This assay is used to demonstrate the time-dependent nature of inhibition by this compound.
-
Objective: To show that the IC50 of this compound decreases with increased pre-incubation time with PRMT5.
-
Methodology:
-
Prepare a series of dilutions of this compound.
-
In parallel plates, pre-incubate the PRMT5 enzyme with the this compound dilutions for different durations (e.g., 15, 30, 60, and 120 minutes). Include a DMSO control.
-
Initiate the enzymatic reaction by adding the substrate (e.g., a fluorescently labeled peptide corresponding to the PRMT5 binding partner).
-
Allow the reaction to proceed for a fixed amount of time.
-
Stop the reaction and measure the signal.
-
Plot the percent inhibition against the this compound concentration for each pre-incubation time point and calculate the IC50 value.
-
-
Expected Outcome: The IC50 value will decrease as the pre-incubation time increases, confirming a time-dependent, covalent mode of action.
2. Cellular Washout Assay
This assay assesses the durability of inhibition by this compound after its removal from the extracellular environment.
-
Objective: To demonstrate that the inhibitory effect of this compound on the PRMT5-RIOK1 interaction persists after the compound is washed away.
-
Methodology:
-
Treat cells with an effective concentration of this compound, the inactive control BRD2198, and a DMSO vehicle control for a defined period (e.g., 2-4 hours).
-
For the "washout" condition, remove the media, and wash the cells multiple times with fresh, inhibitor-free media.
-
For the "no washout" condition, leave the inhibitor-containing media on the cells.
-
Incubate the cells for a desired period (e.g., 24, 48 hours).
-
Lyse the cells and perform a downstream assay to measure the PRMT5-RIOK1 interaction (e.g., co-immunoprecipitation followed by Western blot, or a NanoBRET/luciferase-based assay).[1]
-
-
Expected Outcome: The inhibitory effect of this compound will be maintained in the "washout" group, while the effect of a non-covalent inhibitor would be reversed. BRD2198 should show no effect in either condition.
3. Glutathione (GSH) Stability Assay
This assay measures the intrinsic reactivity of this compound's electrophilic warhead.
-
Objective: To determine the half-life of this compound in the presence of a physiological concentration of the nucleophile glutathione.
-
Methodology:
-
Incubate a known concentration of this compound with an excess of GSH in a suitable buffer (e.g., phosphate-buffered saline) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and quench it (e.g., with cold acetonitrile).
-
Analyze the samples by LC-MS to measure the remaining concentration of the parent this compound.
-
Plot the natural log of the remaining this compound concentration against time. The slope of this line can be used to calculate the half-life.
-
-
Expected Outcome: The concentration of this compound will decrease over time. A longer half-life indicates lower intrinsic reactivity, which is generally desirable for reducing off-target effects. The reported half-life for this compound is 916 minutes.[5]
Visualizations
Caption: Mechanism of action of this compound, a covalent inhibitor of the PRMT5-RIOK1 interaction.
Caption: Recommended experimental workflow for characterizing the covalent reactivity of this compound.
Caption: A logical workflow for troubleshooting common issues in experiments with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BRD0639 Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in experiments involving the covalent PRMT5 inhibitor, BRD0639. The following resources are designed to help identify and address potential sources of inconsistency between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small molecule inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-substrate adaptor protein interaction.[1][2][3][4] It functions as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys278) on PRMT5.[1][2][4] This covalent modification prevents the interaction of PRMT5 with its substrate adaptors, such as RIOK1, thereby inhibiting the methylation of downstream substrates.[1][2][4][5]
Q2: We are observing different IC50 values for this compound between batches. What could be the cause?
A2: Variability in IC50 values for a covalent inhibitor like this compound can be attributed to several factors. Since covalent inhibition is time-dependent, inconsistencies in pre-incubation time during assays can lead to varied IC50 readings.[6] Other potential causes include differences in compound purity between batches, degradation of the compound due to improper storage or handling, and variations in the experimental setup itself.
Q3: How can we ensure the quality and integrity of our this compound stock?
A3: To ensure the quality of your this compound stock, it is crucial to source the compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (ideally >98%).[3] Upon receipt, store the compound as recommended, typically in a dry, dark place at -20°C for long-term storage.[3] For stock solutions in DMSO, it is advisable to make small aliquots to avoid repeated freeze-thaw cycles.[5] Periodically, the integrity of the compound can be checked using analytical methods like HPLC or mass spectrometry to confirm its purity and identity.
Q4: Can the reactivity of this compound's covalent "warhead" lead to experimental variability?
A4: Yes, the electrophilic pyridazinone "warhead" of this compound is designed to be reactive towards its target cysteine on PRMT5.[1][2][4] However, this reactivity can also make the compound susceptible to degradation or reaction with other nucleophiles if not handled properly. Factors such as pH and the presence of other reactive species in your experimental system could potentially affect the stability and availability of the active compound, leading to variability.
Q5: Are there recommended positive and negative controls for this compound experiments?
A5: Yes, using appropriate controls is critical. For a positive control, a known, well-characterized non-covalent PRMT5 inhibitor could be used to confirm assay performance. As a negative control, a structurally similar but non-reactive analog of this compound, if available, would be ideal to demonstrate that the observed effects are due to the covalent modification. Alternatively, performing experiments in a cell line with a C278A mutation in PRMT5 would serve as an excellent negative control, as this would prevent covalent binding of this compound.
Troubleshooting Guide for this compound Variability
This guide provides a systematic approach to identifying and resolving variability issues with this compound.
Issue 1: Inconsistent Potency (IC50) Between Experiments
-
Question: Why is the measured IC50 of this compound fluctuating between different assay runs?
-
Answer: As a covalent inhibitor, the IC50 of this compound is highly dependent on the pre-incubation time with the target protein.[6] Longer incubation allows for more covalent bond formation, resulting in a lower apparent IC50.
-
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a fixed and consistent pre-incubation time for this compound with the target protein or cells across all experiments.
-
Time-Dependency Assay: To confirm the covalent mechanism and understand its kinetics, perform a time-dependency assay by measuring the IC50 at multiple pre-incubation time points. A decrease in IC50 with longer pre-incubation is expected for a covalent inhibitor.[6]
-
Determine kinact/KI: For a more accurate measure of potency that is less dependent on assay conditions, consider determining the kinetic parameters kinact and KI.[6]
-
-
Issue 2: Complete Loss of this compound Activity
-
Question: Our latest batch of this compound shows no activity in our assays. What should we check?
-
Answer: A complete loss of activity could indicate a problem with the compound itself or the assay system.
-
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Source and CoA: Confirm the source of the compound and review the Certificate of Analysis for purity and characterization data.
-
Storage Conditions: Ensure the compound has been stored correctly (dry, dark, -20°C for long-term).[3] Improper storage can lead to degradation.
-
Solution Stability: Prepare fresh stock solutions from powder. If using older stock solutions, be aware that stability in solution, especially at room temperature, can be limited.
-
-
Assay System Validation:
-
Positive Control: Run a known PRMT5 inhibitor in your assay to confirm that the assay itself is performing as expected.
-
Cell Health: If using a cell-based assay, ensure cells are healthy and at a consistent passage number.
-
-
-
Issue 3: High Background or Off-Target Effects
-
Question: We are observing significant cell toxicity or effects that don't seem related to PRMT5 inhibition. What could be the cause?
-
Answer: Off-target effects can arise from the reactivity of the covalent warhead with other cellular proteins or from impurities in the compound batch.[7]
-
Troubleshooting Steps:
-
Purity Check: If possible, analyze the purity of your this compound batch using HPLC to check for any significant impurities that might have their own biological activity.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Negative Control Compound: Use a structurally related but non-reactive control compound, if available, to differentiate between on-target and off-target effects.
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with PRMT5 in your cells at the concentrations used in your experiments.[8]
-
-
Data Presentation
Table 1: Key Properties of this compound
| Property | Description | Reference |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | [1][2][3][4] |
| Mechanism of Action | Covalent inhibitor of the PRMT5-substrate adaptor protein interaction. Forms a covalent bond with Cys278 of PRMT5. | [1][2][4] |
| IC50 (Permeabilized Cells) | 7.5 µM (disruption of PRMT5-RIOK1 complex) | [5] |
| IC50 (Living Cells) | 16 µM (disruption of PRMT5-RIOK1 complex) | [5] |
| Chemical Scaffold | Contains a pyridazinone moiety which acts as the electrophilic "warhead". | [1][2][4] |
| Storage (Solid) | Dry, dark, and at -20°C for long-term storage. | [3] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. | [5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is to verify the binding of this compound to its target PRMT5 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-PRMT5, secondary antibody
-
Western blot reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Heating Step: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the levels of soluble PRMT5 by Western blotting.
-
Data Analysis: Quantify the band intensities for PRMT5 at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble PRMT5 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
Protocol 2: Western Blot for Downstream Effects of this compound
This protocol assesses the effect of this compound on the symmetric dimethylation of PRMT5 substrates.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Antibodies: anti-symmetric dimethylarginine (sDMA), anti-SmBB', anti-GAPDH (loading control), secondary antibodies
-
Western blot reagents
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against sDMA and a specific PRMT5 substrate like SmBB'. Also, probe a separate blot or strip and re-probe for total SmBB' and a loading control like GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities. A decrease in the sDMA signal or the signal for a specific methylated substrate in the this compound-treated samples, relative to the total protein and loading control, indicates inhibition of PRMT5 activity.
Visualizations
Caption: Troubleshooting workflow for addressing this compound variability.
Caption: PRMT5 signaling and this compound's point of intervention.
Caption: A standard experimental workflow for using this compound.
References
- 1. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating BRD0639 Toxicity in Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity associated with the long-term use of BRD0639, a first-in-class covalent inhibitor of the PRMT5-substrate adaptor protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this contribute to toxicity?
A1: this compound is a covalent inhibitor that specifically targets the PRMT5-substrate adaptor protein interaction.[1][2][3][4] It forms a covalent bond with cysteine 278 on PRMT5, thereby disrupting the binding of substrate adaptor proteins like RIOK1.[2][4] While this specificity is intended to reduce the toxicity seen with catalytic PRMT5 inhibitors that block all its functions, the reactive nature of covalent inhibitors can pose a risk of off-target interactions, which could lead to cytotoxicity in long-term experiments.[5][6][7] The developers of this compound acknowledged concerns about the reactive nature of the initial compound series and optimized the "warhead" to balance potency and reactivity, suggesting that off-target effects are a consideration.
Q2: What are the typical signs of this compound-induced toxicity in cell culture?
A2: Signs of toxicity can be similar to those of other small molecules and may include:
-
A significant decrease in cell proliferation or viability over time.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.
-
Induction of apoptosis or necrosis.
-
Alterations in metabolic activity.
Q3: At what concentration and duration of treatment is this compound toxicity likely to become a concern?
A3: While specific long-term toxicity data for this compound is not extensively published, a common experimental concentration is 25 µM for 12 hours.[8] Toxicity is dose- and time-dependent. Therefore, for experiments extending beyond this timeframe, it is crucial to perform dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q4: How can I distinguish between on-target and off-target toxicity of this compound?
A4: Differentiating between on-target and off-target effects is a critical aspect of working with any inhibitor. Here are a few strategies:
-
Use a structurally dissimilar inhibitor: If available, use another inhibitor targeting the PRMT5-substrate adaptor interaction with a different chemical scaffold. A similar phenotype would suggest an on-target effect.
-
Rescue experiments: If possible, overexpressing a mutant form of PRMT5 that is resistant to this compound binding could rescue the toxic phenotype, indicating an on-target effect.
-
Inactive control compound: Use a structurally similar but inactive analog of this compound. If the inactive analog does not produce the same toxicity, it strengthens the case for an on-target effect.
-
Proteomic profiling: Techniques like Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) can help identify other cellular targets of this compound.[5][6][9]
Troubleshooting Guides
Issue 1: High levels of cell death in long-term experiments
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inhibitor concentration is too high for long-term exposure. | Perform a detailed dose-response and time-course analysis to determine the optimal, non-toxic concentration. | See "Protocol for Determining Optimal Non-Toxic Concentration of this compound". |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). | Run a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) for the entire duration of the experiment. |
| Compound instability in culture medium. | Prepare fresh working solutions of this compound for each medium change. | See "Protocol for Long-Term Cell Culture with this compound". |
| Off-target effects of this compound. | Characterize the off-target profile of this compound in your cell line. | See "Protocol for Off-Target Profiling using CETSA". |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to perturbations of the PRMT5 pathway. | Consider using a less sensitive cell line if appropriate for your research question. |
Issue 2: Inconsistent results between experiments
| Potential Cause | Troubleshooting Step | Best Practice |
| Variability in this compound stock solution. | Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. | Store stock solutions at -80°C.[1] |
| Inconsistent cell culture conditions. | Standardize cell passage number, seeding density, and serum lots. Regularly test for mycoplasma contamination. | Maintain a detailed log of cell culture parameters for each experiment. |
| Degradation of this compound. | Protect the compound from light and store it under appropriate conditions. | Purchase this compound from a reputable supplier and refer to their stability data. |
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Target | PRMT5-Substrate Adaptor Protein Interaction | [1][2][3] |
| Mechanism of Action | Covalent inhibitor of PRMT5 (binds to Cys278) | [2][4] |
| IC50 (Permeabilized Cells) | 7.5 µM (disruption of PRMT5-RIOK1 complex) | [4][8] |
| IC50 (Living Cells) | 16 µM (disruption of PRMT5-RIOK1 complex) | [4][8] |
| Typical In Vitro Concentration | 25 µM for 12 hours | [8] |
| Solubility | Soluble in DMSO | [8] |
Experimental Protocols
Protocol for Determining Optimal Non-Toxic Concentration of this compound
Objective: To determine the highest concentration of this compound that can be used in long-term experiments without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Replace the medium in the wells with the prepared this compound dilutions.
-
Incubation: Incubate the cells for your desired long-term experimental duration (e.g., 3, 5, 7 days). Refresh the medium with freshly prepared this compound every 48-72 hours.
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against this compound concentration for each time point to determine the IC50 for cytotoxicity. The optimal non-toxic concentration for long-term experiments should be well below this IC50 value.
Protocol for Long-Term Cell Culture with this compound
Objective: To maintain consistent exposure of cells to this compound over an extended period while minimizing toxicity.
Methodology:
-
Determine Optimal Seeding Density: Based on the growth rate of your cells, determine a seeding density that prevents confluence before the end of the experiment.
-
Prepare Fresh Working Solutions: For each medium change, prepare a fresh dilution of this compound from a frozen stock aliquot. Do not use previously diluted solutions.
-
Medium Refreshment: Change the cell culture medium containing the desired concentration of this compound and the vehicle control every 48-72 hours. This ensures a consistent supply of fresh compound and nutrients.
-
Monitor Cell Health: Regularly inspect the cells under a microscope for any changes in morphology.
Protocol for Off-Target Profiling using CETSA
Objective: To identify potential off-target proteins of this compound in your cellular model.
Methodology:
-
Cell Treatment: Treat your cells with a high, but sub-lethal, concentration of this compound and a vehicle control for a short duration (e.g., 1-2 hours).
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them to release the cellular proteins.
-
Thermal Shift: Aliquot the lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by mass spectrometry to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of this compound. These stabilized proteins are potential off-targets.
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for mitigating this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibition: BRD0639 vs. GSK3326595
An objective comparison of a novel protein-protein interaction inhibitor against a classic catalytic inhibitor for Protein Arginine Methyltransferase 5.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is frequently observed in a range of cancers, prompting the development of small molecule inhibitors.[3] These inhibitors primarily fall into two categories: catalytic inhibitors that block the enzyme's methyltransferase activity and a newer class of compounds that disrupt essential protein-protein interactions.
This guide provides a head-to-head comparison of two distinct PRMT5 inhibitors: GSK3326595 , a well-characterized catalytic inhibitor, and BRD0639 , a first-in-class inhibitor that targets the PRMT5-substrate adaptor protein interaction.[4][5] We will delve into their mechanisms of action, present comparative experimental data, detail relevant experimental protocols, and visualize the signaling pathways they modulate.
Differentiated Mechanisms of PRMT5 Inhibition
GSK3326595 and this compound employ fundamentally different strategies to inhibit PRMT5 function, leading to distinct biological consequences.
GSK3326595: The Catalytic Inhibitor
GSK3326595 is a potent, selective, and orally bioavailable inhibitor of PRMT5's enzymatic activity.[1][5] It functions as a substrate-competitive inhibitor, binding to the substrate-binding pocket of the PRMT5/MEP50 complex.[1] This action prevents the methylation of a broad range of histone and non-histone protein substrates.[1] By blocking the catalytic site, GSK3326595 leads to a global reduction in symmetric dimethylarginine (SDMA) levels within the cell.[1] Its mechanism is also described as S-adenosylmethionine (SAM) uncompetitive, meaning it does not compete with the methyl donor SAM.[6]
This compound: The Protein-Protein Interaction Disruptor
This compound represents a novel approach to PRMT5 inhibition. It is a first-in-class small molecule that competitively targets the PRMT5 Binding Motif (PBM).[4][7] This site is distal to the catalytic pocket and is crucial for the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as RIOK1 and pICln.[8][9] These adaptors are required for the recruitment and methylation of a specific subset of PRMT5 substrates, including components of the spliceosome and histone complexes.[9][10] this compound acts by forming a covalent bond with Cysteine 278 on PRMT5, disrupting the PRMT5-RIOK1 complex and selectively reducing the methylation of adaptor-dependent substrates.[8][9][11]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and GSK3326595, highlighting their distinct profiles.
Table 1: Comparison of Inhibitor Characteristics and Potency
| Parameter | This compound | GSK3326595 |
| Inhibitor Class | PRMT5-Substrate Adaptor Interaction Inhibitor | Catalytic PRMT5 Inhibitor |
| Binding Site | PRMT5 Binding Motif (PBM) Groove | Substrate Binding Pocket |
| Mechanism | PBM-competitive; Covalent binder to Cys278 | Substrate-competitive; SAM-uncompetitive |
| Biochemical IC50 | Not Applicable (Targets Protein-Protein Interaction) | ~6-20 nM (for various peptide substrates)[12] |
| Cellular IC50 | 7.5 µM (Permeabilized cells, PRMT5-RIOK1 disruption)[7] | Varies by cell line (e.g., nM range in lymphoma lines)[12] |
| Cellular IC50 | 16 µM (Living cells, PRMT5-RIOK1 disruption)[7] |
Table 2: Comparison of Cellular Activity and Selectivity
| Parameter | This compound | GSK3326595 |
| Effect on SDMA | Reduces SDMA on a subset of proteins[7] | Global reduction in SDMA levels[1] |
| Substrate Selectivity | Selective for adaptor-dependent substrates (e.g., spliceosome components)[11] | Broad inhibition across most PRMT5 substrates |
| Key Cellular Effect | Disrupts PRMT5-RIOK1 complex[11] | Inhibits global protein arginine methylation |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these inhibitors.
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) Levels
This protocol is used to assess the overall inhibition of PRMT5 methyltransferase activity in cells treated with inhibitors like GSK3326595 or the selective inhibition by this compound.
-
Cell Culture and Treatment: Plate cells (e.g., Z-138 lymphoma cells) at a density of 1 x 10⁶ cells/well in 6-well plates. The following day, treat the cells with the desired concentrations of GSK3326595, this compound (e.g., 25 µM), or DMSO as a vehicle control.[4]
-
Cell Lysis: After the desired treatment period (e.g., 12-24 hours), wash the cells once with cold PBS and lyse them on ice for 15 minutes in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (anti-SDMA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and apply an ECL substrate.[1]
-
-
Visualization and Analysis: Visualize the protein bands using a chemiluminescence imaging system. To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin). Quantify band intensities to determine the relative reduction in SDMA levels.[1]
Protocol 2: PRMT5-RIOK1 NanoBiT Assay for Interaction Disruption
This assay is specifically designed to measure the ability of compounds like this compound to disrupt the interaction between PRMT5 and its substrate adaptor RIOK1 in living or permeabilized cells.
-
Cell Line Generation: Engineer cells (e.g., Expi293) to co-express PRMT5 and RIOK1 proteins tagged with the Large BiT (LgBiT) and Small BiT (SmBiT) components of the NanoLuc luciferase system, respectively.
-
Cell Plating and Treatment: Plate the NanoBiT-expressing cells in a suitable assay plate. For permeabilized cell assays, treat with digitonin (B1670571) to permeabilize the cell membrane. Add serial dilutions of this compound or control compounds.[11] For live-cell assays, add the compounds directly to the culture medium.[11]
-
Luminescence Measurement: Add the NanoLuc substrate to the wells and measure the luminescence signal using a plate reader. A decrease in luminescence indicates a disruption of the PRMT5-RIOK1 interaction.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value, representing the concentration at which the compound disrupts 50% of the protein-protein interaction.[11]
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the PRMT5 signaling pathway and the distinct points of intervention for this compound and GSK3326595.
Caption: Overview of the PRMT5 signaling pathway.
Caption: Distinct mechanisms of this compound and GSK3326595.
Conclusion
This compound and GSK3326595 represent two distinct and valuable chemical tools for probing PRMT5 biology and for potential therapeutic development.
-
GSK3326595 acts as a conventional, potent catalytic inhibitor that causes a widespread reduction in protein arginine methylation. This broad activity makes it a powerful tool for studying the overall consequences of PRMT5 enzymatic inhibition and has propelled it into clinical trials.[1][13]
-
This compound , in contrast, offers a more nuanced approach. By selectively disrupting the interaction between PRMT5 and its substrate adaptors, it allows for the dissection of specific, adaptor-dependent PRMT5 functions.[8][11] This novel mechanism may offer a different therapeutic window and side-effect profile compared to global catalytic inhibitors, providing a pathway for developing a new class of PRMT5-targeted therapies.[8]
The choice between these inhibitors depends on the research question. For studying the global impact of PRMT5's methyltransferase activity, GSK3326595 is an excellent choice. For investigating the specific roles of adaptor-mediated substrate methylation, this compound is an indispensable, first-in-class tool. The continued development of both inhibitor classes will be crucial for fully understanding the complex biology of PRMT5 and realizing its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. caymanchem.com [caymanchem.com]
- 13. onclive.com [onclive.com]
A Comparative Guide to PRMT5 Inhibitors: BRD0639 vs. EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): BRD0639 and EPZ015666. This document details their distinct mechanisms of action, quantitative performance metrics, and the experimental methodologies used to evaluate their efficacy.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in essential cellular processes, including gene transcription, RNA splicing, and signal transduction, and its overexpression in various cancers, have made it a compelling target for therapeutic intervention.[1][2] this compound and EPZ015666 have emerged as valuable chemical probes for studying PRMT5 biology and as potential starting points for the development of novel cancer therapies.
Mechanism of Action
While both compounds target PRMT5, they do so through fundamentally different mechanisms.
EPZ015666 is a potent and selective, orally bioavailable inhibitor of PRMT5.[2][3] It is classified as a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor .[4] This means it binds to the substrate-binding pocket of PRMT5, competing with the protein substrates, and its binding is enhanced in the presence of the methyl donor, SAM.[4][5] The tetrahydroisoquinoline core of EPZ015666 is a key structural feature that contributes to its high selectivity and potency.[4]
This compound represents a first-in-class inhibitor of the PRMT5-substrate adaptor protein interaction .[6][7][8] It acts as a PBM (PRMT5 Binding Motif)-competitive covalent inhibitor .[6][7] this compound binds to a surface on PRMT5 distal to the catalytic site, specifically forming a covalent bond with Cysteine 278, thereby disrupting the interaction between PRMT5 and its substrate adaptor proteins like RIOK1 and pICln.[6][7][8] This allosteric mechanism of inhibition selectively affects the methylation of a subset of PRMT5 substrates that are dependent on these adaptor proteins for their recruitment.[6][7]
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro biochemical and cellular efficacy data for this compound and EPZ015666 based on available preclinical studies.
Table 1: In Vitro Biochemical and Cellular Efficacy
| Parameter | This compound | EPZ015666 |
| Biochemical IC50 vs. PRMT5 | 13.8 µM (FP Assay, 40 min)[7] | 22 nM[2] |
| Cellular IC50 (PRMT5-RIOK1 Disruption) | 7.5 µM (Permeabilized 293T cells)[7] | Not Applicable |
| 16 µM (Intact 293T cells)[7] | ||
| Cellular IC50 (Proliferation) | Data not specified | Nanomolar range (Mantle Cell Lymphoma lines)[2] |
| Mechanism of Action | PBM-competitive, covalent[6][7] | Peptide-competitive, SAM-cooperative[4] |
| Selectivity | First-in-class PBM-competitive[6][7] | >20,000-fold selective over other PRMTs[9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Model | Compound | Dosing | Outcome |
| Mantle Cell Lymphoma (Z-138 xenograft) | EPZ015666 | 200 mg/kg, p.o.[9] | Demonstrated dose-dependent antitumor activity[2] |
| HTLV-1-Transformed T-cell Lymphoma (ATL-ED xenograft) | EPZ015666 | 25 mg/kg and 50 mg/kg, p.o. | Reduced tumor burden and increased survival[10] |
| Non-Small Cell Lung Cancer | EPZ015666 | Not specified | Inhibited tumor growth in a xenograft model[11] |
| Retinoblastoma | EPZ015666 | Not specified | Slowed retinoblastoma growth in a xenograft model[11] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound
This assay is used to measure the ability of a compound to disrupt the interaction between PRMT5 and a fluorescently labeled peptide derived from a substrate adaptor protein.
-
Reagents :
-
Purified PRMT5:WDR77 complex.
-
Fluorescently labeled RIOK1 PBM peptide (e.g., with FAM).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
This compound or other test compounds.
-
-
Procedure :
-
Add PRMT5:WDR77 complex and the fluorescently labeled peptide to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes) to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis :
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide from PRMT5.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
NanoBiT® Assay for this compound
This assay quantifies the disruption of the PRMT5-RIOK1 interaction in live or permeabilized cells.
-
Cell Line :
-
293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1 fusion proteins.
-
-
Procedure (Permeabilized Cells) :
-
Plate the NanoBiT® expressing cells in a white, opaque-bottom 96-well plate.
-
Add serial dilutions of this compound or control compounds.
-
Add the Nano-Glo® Live Cell Substrate and digitonin (B1670571) to permeabilize the cells.
-
Measure luminescence using a plate reader.
-
-
Procedure (Intact Cells) :
-
Plate the NanoBiT® expressing cells.
-
Treat cells with serial dilutions of this compound or control compounds for a specified time (e.g., 40 minutes).
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure luminescence.
-
-
Data Analysis :
-
A decrease in luminescence indicates disruption of the PRMT5-RIOK1 interaction.
-
Calculate the IC50 value from the dose-response curve.
-
Western Blot for Symmetric Dimethylation
This method is used to assess the cellular activity of both inhibitors by measuring the levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates.
-
Cell Culture and Treatment :
-
Culture relevant cell lines (e.g., HCT116 MTAP-/-, mantle cell lymphoma lines) to 70-80% confluency.
-
Treat cells with various concentrations of this compound, EPZ015666, or DMSO control for a specified duration (e.g., 48-72 hours).
-
-
Protein Extraction :
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (e.g., anti-SDMA antibody).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with antibodies for total protein levels of specific substrates (e.g., SmD3) or a loading control (e.g., β-actin) to ensure equal loading.
-
In Vivo Xenograft Studies for EPZ015666
-
Animal Model :
-
Immunocompromised mice (e.g., NSG mice).
-
-
Cell Implantation :
-
Subcutaneously inject a suspension of cancer cells (e.g., ATL-ED cells) into the flank of the mice.
-
-
Treatment :
-
Once tumors are established and reach a palpable size, randomize mice into treatment and control groups.
-
Administer EPZ015666 orally (p.o.) at specified doses (e.g., 25 mg/kg, 50 mg/kg) or a vehicle control (e.g., 0.5% methylcellulose) on a defined schedule (e.g., daily or twice daily).
-
-
Monitoring and Endpoint :
-
Measure tumor volume and mouse body weight regularly.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the endpoint, tumors can be excised for further analysis (e.g., Western blot for SDMA levels).
-
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathways
PRMT5 plays a crucial role in various oncogenic signaling pathways. Its inhibition by this compound and EPZ015666 can lead to the downregulation of key cancer-promoting proteins.
Caption: PRMT5 signaling pathways and points of inhibition.
Experimental Workflow: Comparing Inhibitor Mechanisms
Caption: Experimental workflow for inhibitor characterization.
Conclusion
This compound and EPZ015666 are both valuable tools for interrogating PRMT5 function, but their distinct mechanisms of action offer different therapeutic hypotheses. EPZ015666 acts as a potent, direct inhibitor of PRMT5's catalytic activity, affecting the methylation of a broad range of substrates. In contrast, this compound offers a more nuanced approach by selectively inhibiting the interaction of PRMT5 with its substrate adaptor proteins, thereby affecting only a subset of PBM-dependent methylation events. This first-in-class mechanism of this compound may provide a wider therapeutic window by sparing the methylation of essential PRMT5 substrates. The choice between these inhibitors will depend on the specific research question and the desired biological outcome. Further research, including head-to-head in vivo comparison studies, will be crucial to fully elucidate the therapeutic potential of these two distinct classes of PRMT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 5. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 11. researchgate.net [researchgate.net]
The Inactive Analog BRD2198: An Essential Negative Control for the PRMT5 Inhibitor BRD0639
In the realm of chemical biology and drug discovery, the use of appropriate controls is paramount to validate on-target effects of a small molecule inhibitor. For researchers investigating the function of Protein Arginine Methyltransferase 5 (PRMT5), the active probe BRD0639 serves as a potent tool. To ensure that the observed cellular and biochemical effects are a direct consequence of PRMT5 inhibition, it is crucial to employ a structurally similar but biologically inactive control. BRD2198, an inactive analog of this compound, fulfills this critical role, enabling researchers to distinguish true on-target activity from potential off-target or compound-specific effects.
This compound is a first-in-class, covalent inhibitor that targets the PRMT5-substrate adaptor interaction, specifically disrupting the PRMT5-RIOK1 complex.[1] This disruption prevents the methylation of various PRMT5 substrates. BRD2198, being closely related in chemical structure to this compound but lacking its biological activity, provides an ideal negative control for experiments utilizing this compound.
Comparative Analysis of this compound and BRD2198
The efficacy of this compound and the inactivity of BRD2198 have been demonstrated in various biochemical and cellular assays. The following tables summarize the key quantitative data comparing the performance of these two compounds.
Table 1: Disruption of PRMT5-RIOK1 Interaction in NanoBiT® Assays
| Compound | Assay Type | Cell Line | IC50 |
| This compound | Permeabilized Cells | HEK293T | 7.5 µM |
| BRD2198 | Permeabilized Cells | HEK293T | > 100 µM |
| This compound | Intact Cells | HEK293T | 16 µM |
| BRD2198 | Intact Cells | HEK293T | > 100 µM |
Data sourced from a study on the discovery of first-in-class inhibitors of the PRMT5-substrate adaptor interaction.
Table 2: Effect on Symmetric Di-Methyl Arginine (SDMA) Levels
| Compound | Assay | Cell Line | Observation |
| This compound | Western Blot | HCT116 | Reduction in global SDMA levels |
| BRD2198 | Western Blot | HCT116 | No significant change in global SDMA levels |
Observations are based on Western Blot analyses of total symmetric dimethylation levels in response to compound treatment.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate it, the following diagrams are provided.
Caption: PRMT5 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for comparing this compound and BRD2198.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited.
Protocol 1: PRMT5-RIOK1 NanoBiT® Interaction Assay
This protocol is for assessing the disruption of the PRMT5-RIOK1 protein-protein interaction in live cells using the NanoBiT® system.
Materials:
-
HEK293T cells stably co-expressing SmBiT-PRMT5 and LgBiT-RIOK1
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound and BRD2198 stock solutions (e.g., 10 mM in DMSO)
-
Nano-Glo® Live Cell Assay System
-
Opaque-walled 96-well assay plates
-
Luminometer
Procedure:
-
Cell Culture: Culture the stable HEK293T cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: On the day of the assay, harvest the cells and resuspend them in Opti-MEM. Seed the cells into opaque-walled 96-well plates at a density of 20,000 cells per well in 80 µL of Opti-MEM.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound and BRD2198 in Opti-MEM. Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 40 minutes at 37°C in a 5% CO₂ incubator.
-
Luminescence Measurement: Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions. Add 25 µL of the reagent to each well.
-
Data Acquisition: Shake the plate for 1-3 minutes and then measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 values.
Protocol 2: Western Blot for Symmetric Di-Methyl Arginine (SDMA)
This protocol outlines the procedure for detecting changes in global symmetric di-methyl arginine levels in cells treated with this compound and BRD2198.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and BRD2198 stock solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) motif antibody
-
Primary antibody: Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, BRD2198, or vehicle control for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-SDMA primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities for the SDMA signal and normalize them to the corresponding loading control bands. Compare the normalized SDMA levels between the different treatment groups.
References
Validating BRD0639 Target Engagement: A Comparative Guide Featuring CRISPR-Cas9
For researchers, scientists, and drug development professionals, establishing definitive target engagement of a chemical probe is a critical step in drug discovery. This guide provides a comprehensive comparison of methods to validate the target engagement of BRD0639, a first-in-class inhibitor of the PRMT5-substrate adaptor interaction, with a special focus on the powerful CRISPR-Cas9 gene-editing technology.
This compound is a chemical probe that covalently modifies cysteine 278 (C278) on Protein Arginine Methyltransferase 5 (PRMT5). This modification disrupts the interaction between PRMT5 and its substrate adaptor proteins, such as RIOK1 and pICln, thereby inhibiting the methylation of a subset of PRMT5 substrates.[1][2] Validating that the cellular effects of this compound are indeed a consequence of its interaction with PRMT5 is paramount. This guide will compare the gold-standard CRISPR-Cas9 genetic validation with alternative biochemical and biophysical methods.
CRISPR-Cas9: The Genetic Scalpel for Target Validation
CRISPR-Cas9 technology offers a precise way to genetically validate a drug's target by either removing the target protein entirely (knockout) or introducing specific mutations that should alter the drug's binding or effect.
PRMT5 Knockout to Confer Resistance
The most direct genetic validation involves knocking out the target gene. In the absence of its target, a specific inhibitor should have no effect.
Experimental Approach:
-
CRISPR-Cas9 Knockout: Generate a cell line where the PRMT5 gene is knocked out using CRISPR-Cas9.
-
Functional Assays: Compare the effect of this compound on wild-type (WT) and PRMT5 knockout (KO) cells. Key readouts include cell viability, proliferation, and the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.
Expected Outcome: PRMT5 KO cells should exhibit significant resistance to this compound compared to WT cells.
Point Mutation to Abolish Covalent Binding
Since this compound acts by covalently binding to C278 of PRMT5, mutating this specific residue to one that cannot form a covalent bond (e.g., C278S) should render the protein insensitive to the compound.
Experimental Approach:
-
CRISPR-Cas9 Knock-in: Generate a cell line expressing a C278S mutant of PRMT5 at the endogenous locus.
-
Rescue Experiment: In a PRMT5 KO background, introduce either wild-type PRMT5 or a mutant version that is resistant to this compound's mechanism of action. For instance, a PRMT5 mutant with an altered PBM-binding site (PRMT5ADA) can rescue the methylation of some substrates, and its response to this compound can be assessed.[3]
Expected Outcome: Cells expressing the PRMT5C278S mutant should be resistant to this compound. In the rescue experiment, the effects of this compound on substrate methylation should be attenuated in cells rescued with the resistant mutant compared to those rescued with wild-type PRMT5.
Quantitative Comparison of CRISPR-Cas9 Mediated Validation
| Cell Line | Genetic Modification | Expected Effect of this compound | Key Readout |
| Wild-Type | None | Inhibition of cell growth, reduced SDMA levels | IC50 of this compound |
| PRMT5 Knockout | Complete loss of PRMT5 | No significant effect on cell growth | High IC50 of this compound |
| PRMT5 C278S Mutant | Cysteine 278 to Serine | Attenuated or no effect | High IC50 of this compound |
Alternative Methods for Target Engagement Validation
While CRISPR-Cas9 provides the highest level of genetic validation, other biochemical and biophysical methods can provide complementary evidence of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[4][5] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Experimental Approach:
-
Treat cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Quantify the amount of soluble PRMT5 at each temperature by Western blot or mass spectrometry.
Expected Outcome: this compound-treated samples should show an increased thermal stability of PRMT5 compared to the vehicle-treated samples.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method that relies on the principle that ligand binding can protect a protein from proteolysis.[6][7][8]
Experimental Approach:
-
Treat cell lysates with this compound or a vehicle control.
-
Subject the lysates to limited proteolysis with a protease like pronase or thermolysin.
-
Analyze the digestion products by Western blot for PRMT5.
Expected Outcome: In the presence of this compound, PRMT5 should be more resistant to proteolytic degradation compared to the control.
Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 | Genetic ablation or mutation of the target. | Provides definitive genetic evidence of on-target activity in a cellular context. | Can be time-consuming to generate and validate cell lines. |
| CETSA | Ligand binding alters the thermal stability of the target protein.[4] | Confirms direct target engagement in intact cells or cell lysates.[5] | Requires specific antibodies and optimization for each target. |
| DARTS | Ligand binding protects the target protein from proteolysis.[6][7] | Does not require modification of the compound; can be used for target identification.[8] | May not be suitable for all protein-ligand interactions; requires careful optimization of protease conditions. |
Experimental Protocols
CRISPR-Cas9 Knockout and Rescue of PRMT5
1. gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) targeting an early exon of the PRMT5 gene.
-
Clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and packaging plasmids.
-
Harvest lentiviral particles and transduce the target cell line.
3. Selection and Clonal Isolation:
-
Select transduced cells with an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or FACS.
4. Knockout Validation:
-
Screen clones for the absence of PRMT5 protein by Western blot.
-
Confirm the genetic modification by Sanger sequencing of the targeted genomic region.
5. Rescue Experiment:
-
Transduce the validated PRMT5 KO cell line with lentiviral vectors expressing either wild-type PRMT5 or a mutant of interest (e.g., PRMT5ADA).[3]
-
Select and validate the expression of the rescue constructs.
6. Functional Assays:
-
Treat the parental, KO, and rescue cell lines with a dose range of this compound.
-
Assess cell viability (e.g., using CellTiter-Glo) and SDMA levels (by Western blot) to determine the effect of the compound.
Visualizing the Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: CRISPR-Cas9 validation workflow.
By employing the rigorous genetic validation afforded by CRISPR-Cas9, researchers can confidently establish the on-target activity of this compound, paving the way for its effective use in probing PRMT5 biology and in the development of novel therapeutics.
References
- 1. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Collection - Discovery of a First-in-Class Inhibitor of the PRMT5âSubstrate Adaptor Interaction - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
Confirming On-Target Effects of BRD0639 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe like BRD0639 exerts its effects through its intended target, Protein Arginine Methyltransferase 5 (PRMT5), is a critical step in validating its utility for biological investigation and therapeutic development. This guide provides a comparative overview of key experimental approaches to confirm the on-target effects of this compound in a cellular context, with a comparison to alternative PRMT5 inhibitors that act via a different mechanism.
This compound is a first-in-class, covalent inhibitor that disrupts the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as pICln and RIOK1.[1][2][3] It achieves this by forming a covalent bond with cysteine 278 at the PRMT5 binding motif (PBM) interface.[1][4][5] This mechanism is distinct from catalytic inhibitors that target the enzyme's active site. This guide will focus on methods to validate this specific mode of action.
Comparative Analysis of PRMT5 Inhibitors
To provide a comprehensive understanding, we compare this compound with a representative catalytic PRMT5 inhibitor.
| Feature | This compound (PBM-Competitive Inhibitor) | Catalytic PRMT5 Inhibitor (e.g., GSK3326595) |
| Mechanism of Action | Covalently binds to Cys278 in the PBM binding pocket of PRMT5, preventing the recruitment of substrate adaptor proteins (SAPs).[1][5] | Competes with the methyl donor S-adenosylmethionine (SAM) at the catalytic active site of PRMT5. |
| Cellular Effect | Disrupts the PRMT5-RIOK1 complex and reduces symmetric dimethylation (SDMA) of a specific subset of PRMT5 substrates.[2][4][6] | Global reduction of SDMA on all PRMT5 substrates. |
| Target Engagement IC50 (Permeabilized Cells) | 7.5 µM (disruption of PRMT5-RIOK1 complex)[2][6] | In the nanomolar range for inhibition of methyltransferase activity. |
| Target Engagement IC50 (Living Cells) | 16 µM (disruption of PRMT5-RIOK1 complex)[2][6] | In the nanomolar range for inhibition of methyltransferase activity. |
Experimental Protocols for On-Target Validation
Here, we detail key experimental protocols to confirm the on-target effects of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Temperature Gradient: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C).
-
Separation of Aggregated Protein: Centrifuge the samples to pellet aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of soluble PRMT5 by Western blotting.
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift to a higher melting temperature in the this compound-treated samples compared to the control indicates direct target engagement.
Co-Immunoprecipitation (Co-IP) to Assess PRMT5-SAP Interaction
This method directly tests this compound's ability to disrupt the interaction between PRMT5 and its substrate adaptor proteins.
Experimental Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound or a vehicle control.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either PRMT5 or a substrate adaptor protein (e.g., RIOK1) conjugated to beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze the eluates by Western blotting for the presence of the co-immunoprecipitated protein (e.g., probe for RIOK1 if PRMT5 was pulled down).
-
Data Analysis: A dose-dependent decrease in the amount of co-immunoprecipitated SAP with PRMT5 in the this compound-treated samples confirms the disruption of the complex.
Western Blotting for Symmetric Dimethylarginine (SDMA) Marks
This assay measures the functional consequence of PRMT5 inhibition by assessing the levels of symmetric dimethylation on its substrates.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound, a catalytic PRMT5 inhibitor, or a vehicle control.
-
Protein Extraction: Extract total protein from the treated cells.
-
Western Blot Analysis: Perform Western blotting on the protein extracts using an antibody that specifically recognizes the SDMA modification.
-
Data Analysis: Compare the global SDMA signal between the different treatment groups. This compound is expected to reduce SDMA on a subset of proteins, while a catalytic inhibitor should lead to a more widespread reduction.[2]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PRMT5 signaling pathway, the mechanism of this compound, and the experimental workflows.
Caption: The PRMT5 signaling pathway, illustrating the formation of the PRMT5 methylosome complex and its role in substrate methylation.
Caption: Mechanism of action of this compound, which blocks the interaction between PRMT5 and its substrate adaptor proteins.
Caption: Experimental workflow for the validation of this compound's on-target effects in cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Battle: Unraveling the Cellular Consequences of BRD0639 and PRMT5 RNAi
For researchers navigating the complexities of targeting Protein Arginine Methyltransferase 5 (PRMT5), a critical oncogene, the choice between small molecule inhibitors and genetic knockdown presents a pivotal decision. This guide offers a comprehensive comparison of the cellular phenotypes induced by BRD0639, a first-in-class inhibitor of the PRMT5-substrate adaptor interaction, and RNA interference (RNAi)-mediated knockdown of PRMT5. By presenting key experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to select the most appropriate tool for their specific research questions.
Protein Arginine Methyltransferase 5 (PRMT5) plays a crucial role in a multitude of cellular processes, including cell cycle progression, apoptosis, and RNA splicing. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. Two predominant methods for interrogating PRMT5 function are the use of small molecule inhibitors and genetic tools like RNAi. This compound represents a novel class of PRMT5 inhibitors that function by disrupting the interaction between PRMT5 and its substrate adaptors, rather than directly targeting the enzyme's catalytic site. This mechanism offers a distinct approach compared to the global depletion of the PRMT5 protein achieved through RNAi. Understanding the nuanced differences in their cellular impact is therefore essential for advancing our understanding of PRMT5 biology and developing effective cancer therapies.
Quantitative Comparison of Cellular Phenotypes
To facilitate a direct comparison, the following tables summarize the quantitative effects of this compound and PRMT5 RNAi on key cellular processes. It is important to note that the specific effects can be cell-type dependent.
| Parameter | This compound | PRMT5 RNAi | Cell Line(s) |
| Cell Proliferation (IC50) | Data not available | Varies (e.g., significant inhibition) | A549, GLC-82 |
| PRMT5-RIOK1 Complex Disruption (IC50) | 7.5 µM (permeabilized cells), 16 µM (living cells)[1][2][3] | Not Applicable | 293T |
| Parameter | This compound | PRMT5 RNAi | Cell Line(s) |
| G1 Phase (%) | Data not available | Increase | Varies |
| S Phase (%) | Data not available | Decrease | Varies |
| G2/M Phase (%) | Data not available | Variable | Varies |
| Parameter | This compound | PRMT5 RNAi | Cell Line(s) |
| Apoptotic Cells (%) | Data not available | Increase[4] | HeLa |
Deciphering the Mechanisms: Signaling Pathways and Cellular Processes
Both this compound and PRMT5 RNAi ultimately impact the functional output of PRMT5, but their distinct mechanisms can lead to differential effects on downstream signaling pathways and cellular processes.
This compound: A Selective Disruption
This compound acts as a PRMT5 binding motif (PBM)-competitive inhibitor.[2] It specifically disrupts the interaction between PRMT5 and its substrate adaptor proteins, such as RIOK1.[1][3][5][6][7] This targeted approach leads to a reduction in the methylation of a specific subset of PRMT5 substrates, rather than a global decrease in all PRMT5-mediated methylation. The primary reported downstream effect is a reduction in symmetric dimethylarginine (sDMA) levels on these select proteins.[3][5] The impact of this compound on major signaling pathways like AKT and WNT has not yet been extensively characterized in publicly available literature.
Mechanism of this compound action.
PRMT5 RNAi: A Global Knockdown
Knockdown of PRMT5 has been demonstrated to:
-
Induce G1 cell cycle arrest: This is a common phenotype observed across various cancer cell lines.
-
Promote apoptosis: Depletion of PRMT5 can trigger programmed cell death.[4]
-
Cause widespread splicing defects: PRMT5 is essential for the proper functioning of the spliceosome, and its knockdown leads to alterations in alternative splicing.
-
Modulate key signaling pathways:
-
AKT/GSK3β Pathway: PRMT5 knockdown can lead to decreased phosphorylation of AKT and GSK3β.
-
WNT/β-catenin Pathway: Inhibition of PRMT5 can suppress WNT/β-catenin signaling.
-
ERK Signaling: The effects of PRMT5 knockdown on the ERK pathway can be cell-type dependent.
-
Phenotypes of PRMT5 knockdown.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key assays are provided below.
Cell Proliferation Assay (General Protocol)
Cell proliferation assay workflow.
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or transfect with PRMT5-specific siRNA and a non-targeting control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add a cell proliferation reagent such as MTT, resazurin, or an ATP-based luminescence reagent according to the manufacturer's instructions.
-
Signal Measurement: After an appropriate incubation period, measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated or control-treated cells and calculate the half-maximal inhibitory concentration (IC50) for cell growth.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or transfect with PRMT5 siRNA for the desired duration.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or transfect with PRMT5 siRNA.
-
Cell Harvest: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The choice between this compound and PRMT5 RNAi depends critically on the specific scientific question being addressed. This compound offers a tool for dissecting the roles of PRMT5-substrate adaptor interactions and the consequences of inhibiting the methylation of a select group of substrates. Its temporal control and reversibility are advantageous for certain experimental designs. In contrast, PRMT5 RNAi provides a method for studying the cellular consequences of near-complete loss of the PRMT5 protein, revealing its broader roles in cellular homeostasis.
While the current body of literature provides a clearer picture of the pleiotropic effects of PRMT5 knockdown, further research is needed to fully elucidate the specific cellular phenotypes induced by this compound. Direct, quantitative comparisons of these two modalities in the same cellular contexts will be invaluable for a more complete understanding of PRMT5's multifaceted roles in health and disease, and for the rational design of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Disrupting the PRMT5-RIOK1 Complex: A Comparative Analysis of BRD0639
For Immediate Release
CAMBRIDGE, MA – December 4, 2025 – In the landscape of precision oncology, the protein arginine methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target. Its role in cancer is intricately linked to its interaction with substrate adaptor proteins, such as RIO kinase 1 (RIOK1), which are essential for the methylation of specific substrates involved in tumorigenesis.[1] This guide provides a comprehensive comparison of BRD0639, a first-in-class covalent inhibitor designed to disrupt the PRMT5-RIOK1 complex, with other emerging and established PRMT5 inhibitors.[2][3]
The PRMT5-RIOK1 complex is a key player in cellular processes such as ribosome biogenesis and spliceosome assembly.[4][5] By recruiting specific substrates to the PRMT5 catalytic domain, RIOK1 enables their symmetric dimethylation, a post-translational modification crucial for their function.[4][5] Dysregulation of this interaction is implicated in various cancers, making its targeted disruption a promising therapeutic strategy.[6]
Mechanism of Action: A Tale of Two Pockets
PRMT5 inhibitors can be broadly classified based on their mechanism of action. Catalytic inhibitors, such as GSK3326595, compete with the S-adenosylmethionine (SAM) cofactor at the enzyme's active site.[7] In contrast, this compound represents a novel class of inhibitors that target the protein-protein interface between PRMT5 and its substrate adaptor proteins.[2][8] this compound forms a covalent bond with cysteine 278 on PRMT5, physically blocking the binding of RIOK1.[2] This distinct mechanism offers the potential for a different therapeutic profile and the ability to selectively modulate specific functions of PRMT5.
Quantitative Comparison of PRMT5 Inhibitors
The following tables summarize the performance of this compound in comparison to a cyclic peptide inhibitor that also targets the PRMT5-adaptor protein interface and a catalytic inhibitor, GSK3326595.
| Compound | Inhibitor Type | Assay | Cellular State | IC50 | Reference |
| This compound | Covalent PRMT5-RIOK1 Disruptor | NanoBiT Assay | Permeabilized Cells | 7.5 µM | [9] |
| This compound | Covalent PRMT5-RIOK1 Disruptor | NanoBiT Assay | Intact Cells | 16 µM | [9] |
| Inactive Control (BRD2198) | Non-binding Analog of this compound | NanoBiT Assay | Permeabilized & Intact Cells | >100 µM | [9] |
| Cyclic Peptide | PRMT5-Adaptor Protein Disruptor | Biochemical Assay | N/A | 654 nM | [10] |
Table 1: Potency of PRMT5-RIOK1 Complex Disruptors. This table highlights the half-maximal inhibitory concentration (IC50) of compounds designed to directly interfere with the PRMT5-RIOK1 interaction.
| Compound | Inhibitor Type | Assay | IC50 | Reference |
| GSK3326595 (EPZ015666) | Catalytic Inhibitor (SAM-competitive) | Biochemical Assay | 22 nM | [7] |
Table 2: Potency of a Catalytic PRMT5 Inhibitor. This table shows the IC50 value for a representative catalytic inhibitor, providing a benchmark for a different mechanism of PRMT5 inhibition.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation.
NanoBiT® Protein-Protein Interaction Assay
This live-cell, bioluminescence-based assay was employed to quantitatively measure the disruption of the PRMT5-RIOK1 complex by this compound. The principle involves the fusion of PRMT5 to the Large Bit (LgBiT) subunit and RIOK1 to the Small Bit (SmBiT) subunit of NanoLuc® luciferase. When the two proteins interact, a bright, luminescent signal is generated. The addition of an inhibitor that disrupts this interaction leads to a decrease in the luminescent signal, allowing for the determination of an IC50 value.[9][11]
-
Cell Line: HEK293T cells stably expressing LgBiT-PRMT5 and SmBiT-RIOK1.
-
Permeabilized Cell Assay: Cells were treated with digitonin (B1670571) to permeabilize the cell membrane, allowing for direct access of the compound to the intracellular space.
-
Intact Cell Assay: Cells were incubated with the compound to assess its cell permeability and ability to disrupt the complex in a more physiologically relevant setting.
-
Detection: Luminescence was measured using a plate reader, and data were normalized to a vehicle control (DMSO).
Biochemical Inhibition Assay for Cyclic Peptide
The inhibitory activity of the cyclic peptide against the PRMT5-adaptor protein interaction was determined using a competitive binding assay. A fluorescently labeled peptide derived from the PRMT5 binding motif of RIOK1 was incubated with the PRMT5:MEP50 complex. The ability of the cyclic peptide to displace the fluorescent peptide was measured by a change in fluorescence polarization, from which an IC50 value was calculated.[10]
PRMT5 Catalytic Activity Assay (for GSK3326595)
The potency of GSK3326595 was determined using a biochemical assay that measures the methyltransferase activity of the PRMT5/MEP50 complex. The assay typically involves incubating the enzyme with its substrates (a peptide and the methyl donor SAM) in the presence of varying concentrations of the inhibitor. The enzymatic activity is then quantified, often by measuring the production of the methylated product or the byproduct S-adenosylhomocysteine (SAH).[7]
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the PRMT5 signaling pathway, the mechanism of this compound-mediated disruption, and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NanoBRET® TE PRMT5 Assay [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. RioK1, a new interactor of protein arginine methyltransferase 5 (PRMT5), competes with pICln for binding and modulates PRMT5 complex composition and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Discovery of a First-in-Class Inhibitor of the PRMT5âSubstrate Adaptor Interaction - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Assessing the Specificity of BRD0639's Covalent Binding to Cys278: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the covalent inhibitor BRD0639 with other well-established covalent drugs, focusing on the specificity of its binding to Cys278 of PRMT5. Experimental data and detailed protocols are presented to allow for an objective assessment of its performance and to guide future research in the development of targeted covalent inhibitors.
Introduction to this compound and Covalent Inhibition
This compound is a first-in-class small molecule that covalently modifies Cys278 of Protein Arginine Methyltransferase 5 (PRMT5).[1] This covalent interaction allosterically inhibits the binding of substrate adaptor proteins, such as RIOK1, to PRMT5, thereby reducing substrate methylation.[1] The specificity of covalent inhibitors is a critical parameter, as off-target interactions can lead to toxicity and other adverse effects. This guide compares the specificity profile of this compound with two clinically approved covalent inhibitors, Ibrutinib and Osimertinib, to provide a broader context for its potential as a chemical probe and therapeutic lead.
Quantitative Comparison of Inhibitor Specificity
The following tables summarize key quantitative data for this compound, Ibrutinib, and Osimertinib, focusing on on-target potency and off-target profiles. It is important to note that a direct head-to-head comparison of the proteome-wide off-target profiles of these three inhibitors in a single study is not yet available in the public domain. The data presented here are compiled from various studies and should be interpreted with consideration of the different experimental systems and methodologies employed.
| Inhibitor | Primary Target | On-Target Potency (IC50/k_inact/K_I) | Key Off-Targets | Reference |
| This compound | PRMT5 (Cys278) | IC50: ~1 µM (cellular target engagement) | Data not publicly available from proteome-wide screens. | [1] |
| Ibrutinib | BTK (Cys481) | IC50: 0.5 nM (enzymatic) | EGFR, TEC, ITK, BLK, BMX, CSK | [2][3][4] |
| Osimertinib | EGFR (C797S) | IC50: <15 nM (cellular, mutant EGFR) | Cathepsins (CTSC, CTSB, CTSL) | [5][6][7] |
Table 1: Comparison of On-Target Potency and Key Off-Targets. This table highlights the primary targets and known off-targets for this compound, Ibrutinib, and Osimertinib. While this compound's on-target engagement has been quantified, its proteome-wide off-target profile remains to be published.
| Inhibitor | Proteomic Screening Method | Cell Line(s) | Number of Identified Off-Targets | Concentration Tested | Reference |
| This compound | Not available | Not available | Not available | Not available | |
| Ibrutinib | Competitive Activity-Based Protein Profiling (ABPP) | Ramos (B-cell lymphoma) | >10 kinases | 1 µM | [5] |
| Osimertinib | Competitive ABPP | H1975 (NSCLC) | 12 (including cathepsins) | 1 µM | [5] |
Table 2: Summary of Proteome-Wide Off-Target Screening Data. This table summarizes the available data from chemical proteomics studies aimed at identifying the off-target profiles of Ibrutinib and Osimertinib. The lack of publicly available data for this compound highlights a key area for future investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to assess the specificity of their own covalent inhibitors.
Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This method is used to identify the cellular targets of a covalent inhibitor by competing its binding against a broad-spectrum covalent probe.
Principle: A complex proteome (e.g., cell lysate) is pre-incubated with the covalent inhibitor of interest. A broad-spectrum, reporter-tagged covalent probe (e.g., an iodoacetamide (B48618) or acrylamide (B121943) probe with a biotin (B1667282) or fluorescent tag) is then added. Proteins that are targeted by the inhibitor will be less available to react with the probe. By comparing the probe-labeling pattern in the presence and absence of the inhibitor using mass spectrometry, the specific targets of the inhibitor can be identified and quantified.[5][8][9]
Protocol Outline:
-
Cell Culture and Lysis: Culture cells to the desired density and harvest. Lyse the cells in a suitable buffer (e.g., Triton X-100-based lysis buffer) to extract proteins.
-
Inhibitor Incubation: Pre-incubate the cell lysate with a range of concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Click Chemistry (if applicable): If an alkyne- or azide-tagged probe is used, perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye).
-
Protein Enrichment and Digestion: For biotin-tagged proteins, enrich them using streptavidin beads. Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the probe-labeled peptides in the inhibitor-treated and control samples. A significant reduction in the abundance of a specific probe-labeled peptide in the presence of the inhibitor indicates it as a potential off-target.
NanoBRET™ Target Engagement Assay
This is a live-cell assay to quantify the binding of a compound to its target protein.
Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added, which acts as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[10][11][12]
Protocol Outline:
-
Cell Seeding: Seed cells expressing the NanoLuc®-target protein fusion into a 96- or 384-well plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the compound dilutions and a fixed concentration of the NanoBRET™ tracer to the cells.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the luminescence signal at two wavelengths (one for the donor and one for the acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Glutathione (B108866) (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of a covalent inhibitor with a biologically relevant thiol.
Principle: The covalent inhibitor is incubated with a molar excess of glutathione (GSH), a highly abundant intracellular thiol. The rate of formation of the inhibitor-GSH conjugate is monitored over time, typically by LC-MS. A slower reaction rate generally suggests lower intrinsic reactivity and potentially higher selectivity.[13][14][15][16]
Protocol Outline:
-
Reaction Setup: Prepare a solution of the test compound and a solution of GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Mix the compound and GSH solutions to initiate the reaction. Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of a quenching agent like N-ethylmaleimide or by acidification).
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to measure the concentration of the remaining parent compound and/or the formation of the GSH adduct.
-
Data Analysis: Plot the concentration of the parent compound versus time. From this data, the half-life (t1/2) of the compound in the presence of GSH can be calculated.
Visualizing Key Pathways and Workflows
PRMT5 Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the canonical PRMT5 signaling pathway and the mechanism by which this compound inhibits its function. PRMT5, in complex with MEP50, requires a substrate adaptor protein like RIOK1 or pICln to recognize and methylate its substrates. This compound covalently binds to Cys278 on PRMT5, preventing the association of RIOK1 and thereby inhibiting the methylation of RIOK1-dependent substrates.[17][18][19][20]
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. optimalcancercare.org [optimalcancercare.org]
- 5. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Transcriptomic and Proteomic Profiling to Unravel Osimertinib, CARP-1 Functional Mimetic (CFM 4.17) Formulation and Telmisartan Combo Treatment in NSCLC Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. promega.com [promega.com]
- 11. eubopen.org [eubopen.org]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. RioK1, a New Interactor of Protein Arginine Methyltransferase 5 (PRMT5), Competes with pICln for Binding and Modulates PRMT5 Complex Composition and Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BRD0639
This document provides essential safety and logistical information for the proper disposal of BRD0639, a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.[1][2][3][4][5] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, the following table summarizes its storage and solubility information, which is crucial for safe handling and preparation for disposal.
| Parameter | Value | Source |
| Storage of Solid | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[4] | MedKoo Biosciences |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][5] | MedchemExpress, Selleck Chemicals |
| Solubility in DMSO | ≥ 95 mg/mL (199.6 mM) | Selleck Chemicals[5] |
Step-by-Step Disposal Procedures
As specific disposal instructions for this compound are not provided by the manufacturer, it must be handled as a hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste management.[6][7][8][9][10] Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Waste Identification and Segregation
-
Hazardous Waste Classification : Treat all forms of this compound waste—solid, liquid, and contaminated materials—as hazardous chemical waste.[11][12]
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[7] Keep it separate from non-hazardous trash and drain-disposable liquids.
Preparing this compound Waste for Disposal
Solid Waste (Unused/Expired Compound):
-
Keep the compound in its original, clearly labeled container if possible.
-
If repackaging is necessary, use a new, clean, and compatible container with a secure lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[8]
Liquid Waste (Solutions):
-
Collect all solutions containing this compound (e.g., DMSO stock solutions, experimental media) in a dedicated, chemically compatible, and leak-proof container.[13]
-
Ensure the container is sealed tightly to prevent spills and evaporation.[9]
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations (e.g., "this compound in DMSO").[8]
-
Never dispose of liquid waste containing this compound down the drain.[6][13]
Contaminated Labware and Personal Protective Equipment (PPE):
-
Collect all disposable items that have come into contact with this compound, such as pipette tips, gloves, vials, and absorbent paper, in a designated hazardous waste bag or container.[12][13]
-
This container must also be clearly labeled as "Hazardous Waste" with the name of the contaminating chemical (this compound).
Storage of Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are closed at all times, except when adding waste.[7][9]
-
Provide secondary containment to capture any potential leaks.[7]
Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through a commercial or municipal waste service. Disposal must be handled by a licensed hazardous waste contractor.[8]
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For small solid spills, carefully sweep the material to avoid generating dust and place it in a hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[12]
-
Collect the absorbent material and any contaminated cleaning supplies and place them in the designated hazardous waste container for contaminated solids.
-
Clean the spill area with a suitable solvent and collect the rinsate as hazardous liquid waste.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. acs.org [acs.org]
- 7. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
